molecular formula C10H16O4 B2684943 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid CAS No. 155454-33-4

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Cat. No.: B2684943
CAS No.: 155454-33-4
M. Wt: 200.234
InChI Key: SFJNIGJEGNLHBQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.234. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNIGJEGNLHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155454-33-4
Record name 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structural Elucidation of Mono-tert-butyl 2-cyclopropylmalonate

[1]

Chemical Identity & Structural Logic[1][2][3]

Before elucidation, one must establish the theoretical framework. The IUPAC name "3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid" describes a malonic acid derivative where one carboxylic acid is free, and the other is protected as a tert-butyl ester.[1]

  • Common Name: Mono-tert-butyl 2-cyclopropylmalonate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 200.1049 Da

  • Key Structural Features:

    • Cyclopropyl Ring: High ring strain, distinct high-field NMR signals.

    • Chiral Center (C2): The carbon connecting the ring and the carboxyls is chiral (unless the molecule is symmetric, which it is not due to the mono-ester).

    • Labile Moiety: The

      
      -dicarbonyl system with a free acid is susceptible to heat-induced decarboxylation to form tert-butyl 2-cyclopropylacetate.[1]
      
Structural Representation[1][4][5][6][7]
FeatureChemical GroupTheoretical Shift (

H)
Theoretical Shift (

C)
A Carboxylic Acid (-COOH)10.0 – 12.0 ppm (br)170 – 175 ppm
B Ester Carbonyl (-COOtBu)N/A165 – 170 ppm
C tert-Butyl Group (-C(CH

)

)
~1.45 ppm (s, 9H)~28 ppm (CH

), ~82 ppm (C

)
D

-Methine (-CH-)
1.5 – 2.5 ppm (d/m, 1H)50 – 60 ppm
E Cyclopropyl (-CH(CH

)

)
0.4 – 1.0 ppm (m, 5H)5 – 15 ppm

Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure and ruling out common synthetic impurities (e.g., di-acid, di-ester, or decarboxylated by-products).

ElucidationWorkflowInputCrude/IsolatedSampleMSHRMS (ESI-)Confirm Formula C10H16O4Input->MSNMR_1H1H NMR (CDCl3)Integration CheckInput->NMR_1HCheck_PurityImpurity Check:Decarboxylation?MS->Check_PurityMass 200 vs 156NMR_1H->Check_PurityIntegral Ratio 9:1:5NMR_2D2D NMR (HMBC/HSQC)Connect C2 to CarbonylsCheck_Purity->NMR_2DPassFinalStructure Confirmed:Mono-tert-butyl2-cyclopropylmalonateNMR_2D->Final

Figure 1: Step-by-step structural confirmation workflow emphasizing impurity profiling.

Analytical Strategy & Data Interpretation

A. Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess thermal stability.

  • Method: ESI (Electrospray Ionization) in Negative Mode is preferred for free acids.[1]

  • Expected Signals:

    • Negative Mode (

      
      ): 
      
      
      at
      
      
      199.097.
    • Positive Mode (

      
      ): 
      
      
      at
      
      
      223.094.[1][2]
  • Diagnostic Fragmentation:

    • The tert-butyl ester typically undergoes specific cleavage losing isobutene (56 Da).[1]

    • If a strong peak appears at

      
       156 (Positive mode) or 155 (Negative), the sample has likely decarboxylated  during the ionization process or storage.
      

MS_FragmentationParentParent Ion[M-H]- (m/z 199)Frag1Loss of t-Butyl(Isobutene -56 Da)Parent->Frag1Prod1Dicarboxylic Acid[M-H-56]- (m/z 143)Frag1->Prod1DecarbDecarboxylation(CO2 Loss -44 Da)Prod1->Decarb

Figure 2: Predicted ESI(-) fragmentation pathway for structural verification.[1]

B. NMR Spectroscopy (The Gold Standard)

Objective: Prove the connectivity of the cyclopropyl group to the malonate backbone and verify the mono-ester state.

Protocol: Sample Preparation
  • Solvent Choice: Use Chloroform-d (

    
    ) .[1]
    
    • Reasoning: DMSO-

      
       is hygroscopic and may broaden the acid proton signal or encourage decarboxylation if slightly acidic/heated.[1] 
      
      
      provides distinct separation for the aliphatic region.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: Run at 298 K (25°C) . Do not heat the probe.

1H NMR Interpretation[1][3][4][5]
  • 
     10.5 – 12.0 ppm (1H, br s):  Carboxylic acid proton. Absence indicates salt formation or rapid exchange.
    
  • 
     1.45 – 1.50 ppm (9H, s): tert-Butyl group.[1] Sharp singlet is critical. Splitting suggests hydrolysis.[1]
    
  • 
     1.60 – 1.80 ppm (1H, d, 
    
    
    Hz):
    The
    
    
    -proton (H-2).[1] This proton couples with the methine of the cyclopropyl ring.
  • 
     1.00 – 1.20 ppm (1H, m):  Cyclopropyl methine (CH).[1]
    
  • 
     0.40 – 0.80 ppm (4H, m):  Cyclopropyl methylene protons. These appear as complex multiplets due to the magnetic anisotropy of the ring and the chiral center at C2, making the geminal protons diastereotopic.
    
13C NMR & 2D Corroboration
  • Carbonyls: You must observe two distinct signals in the 165-175 ppm range.[1]

    • Acid Carbonyl: ~173 ppm.

    • Ester Carbonyl: ~168 ppm.

    • HMBC (Heteronuclear Multiple Bond Correlation):[1] The tert-butyl protons (1.45 ppm) will show a strong correlation to the Ester Carbonyl carbon (168 ppm) but NOT the acid carbonyl.[1] This definitively proves the mono-ester structure.[1]

C. Infrared Spectroscopy (IR)[1]
  • Broad band 3300–2500 cm

    
    :  O-H stretch of carboxylic acid.[1]
    
  • Split Carbonyl band (~1700–1750 cm

    
    ): 
    
    • ~1710 cm

      
      : Acid C=O (dimer).[1]
      
    • ~1735 cm

      
      : Ester C=O.[1]
      

Impurity Profiling & Troubleshooting

In drug development, proving what the compound is not is as important as proving what it is.

ImpurityOriginDetection Method
Di-tert-butyl 2-cyclopropylmalonate Incomplete hydrolysis of starting material1H NMR: Integration of tBu signal becomes 18H relative to 1H

-proton.
2-Cyclopropylmalonic acid (Di-acid) Over-hydrolysis1H NMR: Loss of tBu singlet (1.45 ppm).[1] MS: Parent ion shifts to

144.
tert-Butyl 2-cyclopropylacetate Thermal decarboxylation1H NMR: Loss of the acidic proton.[1] The

-proton signal shifts and becomes a methylene doublet (CH

) rather than a methine.[1]

References

  • PubChem Compound Summary. (n.d.). 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CID 122156837).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (General reference for interpretation of malonate ester NMR shifts).

  • Akamatsu, S., & Yoshida, M. (2016).[6] Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[1][6] Journal of Mass Spectrometry, 51(1), 28-32.[1][6] (Reference for tert-butyl ester fragmentation mechanisms). Retrieved from [Link]

Technical Analysis: NMR Characterization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (also known as Mono-tert-butyl 2-cyclopropylmalonate ).

This guide is structured for researchers requiring rigorous structural validation of this specific pharmaceutical intermediate.

Executive Summary & Compound Profile

Compound: 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid CAS: 155454-33-4 (Generic analog reference) Molecular Formula:


Molecular Weight:  200.23  g/mol
Structural Class:  Mono-ester of a substituted malonic acid.[1]

This compound serves as a critical "chiral-pool-like" building block in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural integrity hinges on the stability of the tert-butyl ester in the presence of the free carboxylic acid, making precise NMR validation essential to rule out decarboxylation (to cyclopropyl acetate derivatives) or diester hydrolysis.[1]

Structural Visualization

The molecule consists of a central methine carbon (


-carbon) bonded to:
  • A free carboxylic acid group (

    
    ).[1]
    
  • A tert-butyl ester group (

    
    ).[1]
    
  • A cyclopropyl ring.[1][2][3]

  • A single proton.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity resolution of the cyclopropyl coupling constants and the acidic proton, the following protocol is mandatory.

Solvent Selection[1][2]
  • Primary Choice: Chloroform-d (

    
    ) .[1]
    
    • Rationale: Provides excellent solubility for the lipophilic tert-butyl and cyclopropyl groups.[1] The non-polar environment minimizes exchange of the acidic proton, though it may still appear broad.[1]

  • Secondary Choice: DMSO-

    
     .
    
    • Rationale: Use only if the carboxylic acid proton signal is critical for integration.[1] DMSO forms strong hydrogen bonds, sharpening the

      
       peak and shifting it downfield (>12 ppm).
      
Preparation Steps[1][2][4][5][6][7]
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the solution must be clear.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition:

    • 1H: 16 scans minimum, 1s relaxation delay.

    • 13C: 512 scans minimum, broadband proton decoupling.

1H NMR Data Analysis

The proton spectrum is characterized by the distinct tert-butyl singlet and the high-field cyclopropyl multiplets.[1]

Predicted Chemical Shift Table ( , 400 MHz)
AssignmentTypeShift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Notes
COOH Acid10.5 – 12.01HBroad Singlet-Highly variable; concentration dependent.[1][4]

-CH
Methine2.95 – 3.151HDoublet (d)

Coupled to cPr-CH.[1] Deshielded by two carbonyls.[1]
t-Butyl Methyl1.45 – 1.489HSinglet (s)-Characteristic intense peak.[1]
cPr-CH Methine1.10 – 1.301HMultiplet (m)ComplexBridgehead proton of the ring.[1]
cPr-

Methylene0.40 – 0.704HMultiplet (m)ComplexDiastereotopic protons; often appear as 2 distinct clusters.[1]
Mechanistic Interpretation[1]
  • The Alpha-Proton Doublet: Unlike unsubstituted mono-tert-butyl malonate (which shows a singlet at ~3.35 ppm), the introduction of the cyclopropyl group splits this signal into a doublet.[1] The coupling constant (

    
    ) reflects the trans-diaxial-like relationship between the alpha-proton and the cyclopropyl methine proton.[1]
    
  • Cyclopropyl Anisotropy: The cyclopropyl ring possesses significant magnetic anisotropy.[1] The ring protons appear at very high field (< 1.0 ppm), distinct from standard alkyl chains.[1]

  • Validation Check: If the doublet at ~3.0 ppm is missing and replaced by a singlet at ~2.2 ppm, decarboxylation has occurred (forming tert-butyl 2-cyclopropylacetate).[1]

13C NMR Data Analysis

The carbon spectrum confirms the asymmetry of the carbonyls (Acid vs. Ester).[1]

Predicted Chemical Shift Table ( , 100 MHz)
AssignmentCarbon TypeShift (

, ppm)
Notes
C=O (Acid) Carboxyl171.0 – 174.0Typically the most downfield signal.[1]
C=O (Ester) Carboxyl166.0 – 168.0Shielded relative to the acid by the tert-butyl group.[1]
t-Bu (

)
Quaternary81.5 – 82.5Characteristic of tert-butyl esters.[1]

-CH
Methine54.0 – 58.0Significant shift from unsubstituted malonate (~42 ppm).[1]
t-Bu (

)
Methyl27.8 – 28.0Intense signal (3 equivalent carbons).[1]
cPr-CH Methine10.0 – 12.0Ring methine.[1]
cPr-

Methylene3.5 – 5.5Ring methylenes (often two peaks if resolution is high).[1]

Structural Validation Workflow

The following logic diagram illustrates the decision-making process for validating the compound's structure using NMR data.

NMR_Validation Sample Crude Product H1_Acq Acquire 1H NMR (CDCl3) Sample->H1_Acq Check_tBu Check 1.45 ppm region H1_Acq->Check_tBu tBu_Present Singlet (9H) Present? Check_tBu->tBu_Present Check_Alpha Check 2.9-3.2 ppm region tBu_Present->Check_Alpha Yes Result_Unsub WRONG SM (No Cyclopropyl) tBu_Present->Result_Unsub No (or wrong shift) Alpha_Pattern Signal Pattern? Check_Alpha->Alpha_Pattern Singlet_Alpha Singlet (2H) Alpha_Pattern->Singlet_Alpha Singlet Doublet_Alpha Doublet (1H) Alpha_Pattern->Doublet_Alpha Doublet Result_Decarb DEGRADED (Decarboxylated) Singlet_Alpha->Result_Decarb If ~2.2 ppm Singlet_Alpha->Result_Unsub If ~3.3 ppm Check_Acid Check >10 ppm Doublet_Alpha->Check_Acid Result_Valid VALID STRUCTURE Mono-tert-butyl 2-cyclopropylmalonate Check_Acid->Result_Valid Broad Singlet Present

Figure 1: Decision tree for NMR-based structural verification of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Synthesis & Stability Context

Understanding the origin of the sample assists in interpreting impurities.[1]

  • Synthetic Origin: Typically synthesized via the hydrolysis of di-tert-butyl 2-cyclopropylmalonate or the ring-opening of a cyclopropyl-substituted Meldrum's acid derivative.[1]

  • Common Impurities:

    • Cyclopropylacetic acid derivatives: Resulting from thermal decarboxylation during workup.[1] Look for loss of the

      
      -proton doublet and appearance of a methylene doublet/singlet further upfield.[1]
      
    • Tert-butanol:[1][4] Sharp singlet at 1.28 ppm (

      
      ).
      
    • Dichloromethane: Singlet at 5.30 ppm (common extraction solvent).[1]

References

  • National Science Foundation (NSF). (n.d.).[1] Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides. Retrieved from [Link][1]

  • PubChem. (2025).[1][5] 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (Compound). National Library of Medicine.[1] Retrieved from [Link]

  • Reich, H. J. (2025).[1] 13C NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[6] Retrieved from [Link]

Sources

Strategic Utilization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the cyclopropyl moiety serves as a critical bioisostere for alkyl groups and olefins, offering enhanced metabolic stability and potency. 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CAS: 155454-33-4), functionally known as 2-cyclopropylmalonic acid mono-tert-butyl ester , is a high-value synthon used to introduce this moiety.

This guide details the structural logic, synthesis, and application of this building block. Unlike simple alkyl halides, this malonate half-ester enables decarboxylative acylation , allowing for the regiospecific construction of


-keto esters and amides under mild, neutral conditions (e.g., Masamune-Claisen conditions).

Part 1: Structural Identity & Nomenclature

The IUPAC name "3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid" describes a malonic acid derivative where one carboxylic acid is free, and the other is protected as a tert-butyl ester.

Chemical Profile
PropertySpecification
Common Name Mono-tert-butyl cyclopropylmalonate
CAS Number 155454-33-4
Molecular Formula

Molecular Weight 200.23 g/mol
Functional Class Malonic Acid Half-Ester (MAHE)
Key Reactivity Decarboxylative Acylation; Nucleophilic Substitution
Structural Deconstruction

The molecule consists of three distinct functional zones:

  • The Free Acid (C1): The site of activation (e.g., by CDI or MgCl

    
    ) for coupling reactions.
    
  • The Tert-Butyl Ester (C3): An acid-labile protecting group that prevents polymerization and allows for orthogonal deprotection later.

  • The Cyclopropyl Ring (C2): The pharmacophore payload.[1] The ring strain (~27.5 kcal/mol) requires careful handling to prevent ring-opening during harsh acidic catalysis.

Part 2: Synthetic Utility in Drug Discovery

This compound is primarily employed to synthesize


-keto esters  and 

-keto amides
without using strong bases (like LDA), which can racemize sensitive chiral centers in complex drug scaffolds.
Mechanism: Magnesium-Mediated Decarboxylative Acylation

The "Masamune conditions" utilize this half-ester to drive C-C bond formation driven by the entropic gain of CO


 release.

The Pathway:

  • Activation: The free acid is treated with Carbonyldiimidazole (CDI) to form an acyl imidazole.

  • Chelation: Magnesium chloride (MgCl

    
    ) coordinates with the carbonyls, increasing the acidity of the 
    
    
    
    -proton and stabilizing the enolate.
  • Coupling: A nucleophile (e.g., another ester enolate or amine) attacks.

  • Decarboxylation: Upon workup or heating, the intermediate loses CO

    
    , yielding the cyclopropyl-substituted ketone.
    

MasamuneMechanism Start Half-Ester (Free Acid) Act Acyl Imidazole (Activated) Start->Act + CDI (THF, r.t.) Chelate Mg++ Chelate (Stabilized Enolate) Act->Chelate + MgCl2 + Nucleophile Product Beta-Keto Ester (+ CO2) Chelate->Product Decarboxylation (-CO2)

Figure 1: The Masamune-Claisen decarboxylative coupling pathway utilizing the malonate half-ester.

Part 3: Synthesis Protocol (Self-Validating)

Direct alkylation of malonic acid is inefficient. The industry-standard protocol utilizes Ethyl tert-butyl malonate as the starting material. This route exploits the differential stability of ethyl vs. tert-butyl esters toward basic hydrolysis.

Reagents Required[5][6][7][8]
  • Ethyl tert-butyl malonate (Starting Material)

  • 1,2-Dibromoethane (Cyclopropanation agent)

  • Sodium Hydride (NaH, 60% dispersion) or K

    
    CO
    
    
    
    /TBAB
  • Lithium Hydroxide (LiOH) or NaOH

  • Solvents: DMF (anhydrous), THF, Ethanol

Step-by-Step Methodology
Step 1: Formation of the Cyclopropyl Ring (Cyclopropanation)

Rationale: We use 1,2-dibromoethane via a double alkylation mechanism rather than cyclopropyl bromide, which is unreactive toward S


2 attack.
  • Setup: Charge a flame-dried flask with DMF and NaH (2.2 equiv). Cool to 0°C under N

    
    .
    
  • Addition: Add Ethyl tert-butyl malonate (1.0 equiv) dropwise. Allow H

    
     evolution to cease (formation of sodiomalonate).
    
  • Alkylation: Add 1,2-dibromoethane (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12–18 hours. The intramolecular cyclization completes the ring.

  • Validation: TLC should show the disappearance of the starting malonate.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, and concentrate.
    
Step 2: Chemoselective Hydrolysis (Saponification)

Rationale:Tert-butyl esters are sterically bulky and resistant to saponification by hydroxide bases, whereas ethyl esters hydrolyze readily. This "orthogonal protection" allows us to isolate the half-ester.

  • Solvent System: Dissolve the diester from Step 1 in a mixture of THF/Water (3:1).

  • Base Addition: Add LiOH (1.2 equiv). Stir at room temperature. Do not heat. Heating may cleave the tert-butyl group or cause premature decarboxylation.

  • Monitoring: Monitor by TLC. The reaction is complete when the diester spot vanishes.

  • Acidification (Critical): Cool the mixture to 0°C. Carefully adjust pH to ~3.0 using 1M HCl or Citric Acid. Note: Strong mineral acids at low pH can cleave the t-butyl group; proceed with caution.

  • Extraction: Extract immediately with DCM. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo at low temperature (<30°C).

SynthesisRoute SM Ethyl tert-butyl malonate Inter Ethyl tert-butyl 2-cyclopropylmalonate SM->Inter 1. NaH (2.2 eq) 2. Br-CH2-CH2-Br (DMF, r.t.) Final 3-(Tert-butoxy)-2-cyclopropyl- 3-oxopropanoic acid Inter->Final 1. LiOH, THF/H2O 2. pH adjust to 3.0 (Selective Hydrolysis)

Figure 2: Synthetic workflow for the chemoselective production of the target half-ester.

Part 4: Analytical Characterization & Handling

Expected NMR Profile ( )
  • 
     10.0–12.0 ppm (1H, br s):  Carboxylic acid -OH.
    
  • 
     1.45 ppm (9H, s): Tert-butyl group.
    
  • 
     1.2–1.4 ppm (4H, m):  Cyclopropyl methylene protons (complex roofing pattern due to chirality if substituted, or symmetric multiplets).
    
  • 
     1.1 ppm (1H, m):  Methine proton (alpha to carbonyls).
    
Stability & Storage (Risk Mitigation)
  • Thermal Instability: Malonic half-esters are prone to thermal decarboxylation.

    • Rule: Never heat the free acid above 40°C.

    • Storage: Store at -20°C under inert atmosphere (Argon).

  • Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid prolonged exposure to pH < 2.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Enolate Chemistry and Malonic Ester Synthesis).

  • Brooks, D. W., Lu, L. D., & Masamune, S. (1979). Peptolide synthesis. Mg(II)-mediated coupling of thiol esters and carboxylic acids. Angewandte Chemie International Edition, 18(1), 72-74.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Esters).[2][3][4][5][6]

  • PubChem Compound Summary. (2025). 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CID 122156837).[7] National Center for Biotechnology Information.

  • Moon, P. J., Yin, S., & Lundgren, R. J. (2016).[3] Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826–13829.

Sources

Navigating the Synthesis and Application of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the commercial availability, synthesis, and potential applications of the novel building block, 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. This guide addresses the growing interest in cyclopropane-containing scaffolds in medicinal chemistry and offers a foundational resource for leveraging this unique compound in drug discovery programs.

Introduction: The Significance of Cyclopropyl Moieties in Drug Design

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties.[1][2][3] These small, strained rings can impart conformational rigidity, improve metabolic stability, increase potency, and enhance brain permeability.[3][4] The unique electronic nature of the cyclopropyl group, with its enhanced π-character, also allows for specific interactions with biological targets.[3] 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid represents a versatile, trifunctional building block that combines the benefits of the cyclopropane motif with the synthetic handles of a carboxylic acid and a tert-butyl ester, offering multiple avenues for chemical elaboration.

Physicochemical Properties and Commercial Availability

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, with the CAS number 155454-33-4, is a specialty chemical available from a select number of suppliers. While its availability can be limited, with some vendors listing it as temporarily out of stock, it can be sourced for research purposes.[5]

Table 1: Physicochemical Properties of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[5][6]
Molecular Weight 200.23 g/mol [5]
CAS Number 155454-33-4[5]
Appearance Predicted: Solid or Liquid-
SMILES CC(C)(C)OC(=O)C(C1CC1)C(=O)O[6]
InChI InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12)[6]
Predicted XlogP 1.9[6]

Note: Some physical properties are predicted due to the limited availability of experimental data in public literature.

Table 2: Commercial Supplier Information

SupplierStatusNotes
BLDpharmTemporarily out of stock (as of last check)Requires cold-chain transportation.[5]

Researchers are advised to contact suppliers directly for current availability and pricing.

Proposed Synthetic Pathway

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up A Mono-tert-butyl malonate C Potassium enolate A->C Deprotonation B Potassium tert-butoxide B->C Base E tert-Butyl 2-cyclopropylmalonate C->E SN2 Reaction D Cyclopropyl bromide D->E G 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid E->G Protonation F Aqueous Acid F->G

Caption: Proposed synthetic workflow for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Detailed Experimental Protocol (Proposed)

Materials:

  • Mono-tert-butyl malonate (3-tert-Butoxy-3-oxopropanoic acid)[10][11][12]

  • Potassium tert-butoxide

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add mono-tert-butyl malonate (1.0 eq.) and dissolve in anhydrous THF. Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.05 eq.) portion-wise, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Alkylation: To the freshly prepared enolate solution at 0 °C, add cyclopropyl bromide (1.1 eq.) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). To minimize side reactions like dialkylation, careful control of stoichiometry is crucial.[13]

  • Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. The crude 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can be purified by column chromatography on silica gel.

Mechanistic Rationale

The synthesis hinges on the acidic nature of the α-proton of the malonic ester, which is readily deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of cyclopropyl bromide in a classic SN2 reaction to form the new carbon-carbon bond.

G cluster_0 Mechanism of Alkylation Start Mono-tert-butyl malonate enolate Intermediate Transition State Start->Intermediate Nucleophilic attack on cyclopropyl bromide End tert-Butyl 2-cyclopropylmalonate Intermediate->End Bromide leaving group departs

Caption: Simplified mechanism of the nucleophilic substitution step.

Potential Applications in Drug Discovery and Development

The unique structural features of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid make it a highly valuable building block for the synthesis of complex molecules in drug discovery.

  • Scaffold for Novel Carboxylic Acids: The tert-butyl ester can be selectively cleaved under acidic conditions to unmask the carboxylic acid, which can then be used in amide bond formation or other derivatizations.

  • Introduction of the Cyclopropyl Moiety: As previously mentioned, the cyclopropyl group can enhance the pharmacological profile of a drug candidate.[3][4] This building block provides a straightforward method for its incorporation.

  • Precursor to Keton-Containing Compounds: The carboxylic acid can be transformed into a ketone, providing access to a different class of compounds.

The cyclopropane ring has been successfully incorporated into a wide range of FDA-approved drugs, including antivirals, anticancer agents, and central nervous system drugs.[1][2] The conformational constraint imposed by the cyclopropane ring can lead to higher binding affinities and selectivities for their biological targets.

Conclusion

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a promising, albeit currently limited in availability, building block for medicinal chemistry and organic synthesis. While a dedicated synthetic procedure is not yet published, this guide provides a robust, proposed synthesis based on fundamental organic chemistry principles. The potential for this compound to introduce the valuable cyclopropyl motif into novel molecular entities makes it a compound of significant interest for researchers in drug discovery and development. Further research into its synthesis and applications is warranted to fully unlock its potential.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Future Medicinal Chemistry. Available from: [Link]

  • PubChemLite. 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available from: [Link]

  • Home Sunshine Pharma. 3-tert-butoxy-3-oxopropanoic Acid CAS 40052-13-9. Available from: [Link]

  • Wikipedia. Cyclopropanation. Available from: [Link]

  • Iwasa, S. et al. (2021).
  • Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(11), 5011-5066.
  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (2022).
  • PubChem. 3-(Tert-butoxy)-3-oxopropanoic acid. Available from: [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing C
  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
  • Organic Syntheses. ETHYL tert-BUTYL MALONATE. Available from: [Link]

  • Oakwood Chemical. 3-Tert-butoxy-3-oxopropanoic acid. Available from: [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
  • Wikipedia. Malonic ester synthesis. Available from: [Link]

  • Google Patents. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2018). Molecules.
  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm.
  • Organic Syntheses. ETHYL tert-BUTYL MALONATE. Available from: [Link]

  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021). Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid as a Premier Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group has emerged as a privileged structural motif in modern drug discovery. Its unique stereoelectronic properties, including a high degree of s-character in its C-C bonds and a rigid, three-dimensional structure, offer significant advantages in the design of bioactive molecules. When incorporated into a drug candidate, the cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1][2] The U.S. Food and Drug Administration's approval of 18 new drugs containing the cyclopropyl motif between 2012 and 2018 alone underscores its importance in pharmaceutical development.[3][4]

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a highly versatile and strategically important building block that provides a direct and efficient route to introduce the valuable cyclopropyl group into complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key synthetic intermediate.

Synthesis and Characterization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid

The reliable synthesis of this building block is paramount for its successful application. A common and efficient method involves the acylation of a cyclopropyl-substituted malonic acid half-ester.

Protocol 1: Synthesis via Acylation

Objective: To synthesize 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid from mono-tert-butyl malonate.

Materials:

  • Mono-tert-butyl malonate[5][6]

  • Cyclopropyl bromide

  • Strong base (e.g., Sodium hydride, Lithium diisopropylamide)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)

  • Acid for workup (e.g., 1M HCl)

  • Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-tert-butyl malonate in the anhydrous solvent. Cool the solution to 0°C in an ice bath.

  • Slowly add the strong base portion-wise, allowing for the evolution of hydrogen gas to subside between additions. Stir the resulting solution for 30 minutes at 0°C.

  • Alkylation: Add cyclopropyl bromide dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Property Value
Molecular Formula C₁₀H₁₆O₄[7]
Molecular Weight 200.23 g/mol [8]
Appearance Clear, colorless to light yellow liquid

Key Synthetic Transformations and Applications

The synthetic utility of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid stems from its ability to undergo a variety of chemical transformations, primarily involving the carboxylic acid and the active methylene position.

Decarboxylation to Access Cyclopropyl Acetic Acid Derivatives

A key transformation is the selective removal of one of the carboxyl groups. The Krapcho decarboxylation is a particularly effective method for this purpose.[9][10] This reaction is advantageous as it proceeds under neutral conditions, preserving sensitive functional groups within the molecule.[11][12]

Mechanism of Krapcho Decarboxylation: The reaction typically involves heating the substrate in a dipolar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water. The halide ion attacks the tert-butyl group in an Sₙ2 fashion, leading to the formation of tert-butyl chloride and a carboxylate anion. Subsequent decarboxylation yields a carbanion, which is then protonated by water to give the final product.

Krapcho_Decarboxylation reagents LiCl, H₂O, DMSO, Heat starting_material 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid intermediate1 Lithium carboxylate starting_material->intermediate1 Deprotonation intermediate2 Carbanion intermediate1->intermediate2 Decarboxylation product tert-Butyl cyclopropylacetate intermediate2->product Protonation byproducts CO₂ + LiCl + H₂O

Caption: Krapcho decarboxylation workflow.

Protocol 2: Krapcho Decarboxylation

Objective: To synthesize tert-butyl 2-cyclopropylacetate.

Materials:

  • 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

  • Lithium chloride

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid and lithium chloride in DMSO and water.

  • Heat the reaction mixture to a high temperature (typically 150-180°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Amide Coupling for the Synthesis of Novel Scaffolds

The carboxylic acid moiety can be readily converted to an amide, providing access to a wide range of cyclopropyl-containing amides which are prevalent in many pharmaceutical compounds.[13] Standard peptide coupling reagents can be employed for this transformation.

Protocol 3: Amide Bond Formation

Objective: To synthesize N-benzyl-2-cyclopropyl-3-(tert-butoxy)-3-oxopropanamide.

Materials:

  • 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

  • Benzylamine

  • Peptide coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

  • Dissolve 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid in the anhydrous solvent under an inert atmosphere.

  • Add the peptide coupling reagent and the base, and stir for 10-15 minutes to activate the carboxylic acid.

  • Add benzylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Applications in the Synthesis of Complex Molecules

The versatility of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid makes it a valuable precursor in the synthesis of a variety of complex molecular targets.

Synthesis of Heterocyclic Compounds

The derivatives of this building block can be used to construct various heterocyclic systems that are of interest in medicinal chemistry. For instance, cyclopropyl ketones, which can be derived from this starting material, react with hydrazine derivatives to form pyrazolines, a class of compounds known for their diverse biological activities.[2][14]

Heterocycle_Synthesis start 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid step1 Decarboxylation & Functionalization start->step1 intermediate Cyclopropyl Ketone step1->intermediate step2 Condensation with Hydrazine intermediate->step2 product Pyrazoline Derivative step2->product

Caption: Pathway to pyrazoline synthesis.

Introduction of the Cyclopropyl Group into Bioactive Scaffolds

The building block can be strategically employed to introduce the cyclopropyl moiety into existing drug scaffolds to improve their pharmacokinetic and pharmacodynamic properties. This approach is widely used in the development of new drug candidates.[1][3]

Conclusion

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a powerful and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery and development. Its ability to efficiently introduce the valuable cyclopropyl group, combined with its straightforward synthetic transformations, makes it an indispensable tool for medicinal chemists. The protocols and applications outlined in this document provide a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.

References

  • Ismail, M. M., & Taha, E. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Trofimov, A., & Gevorgyan, V. (2017). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemistry – A European Journal, 23(34), 8194-8214. [Link]

  • Ismail, M. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Wikipedia. (2023). Krapcho decarboxylation. [Link]

  • Ismail, M. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

  • Google Patents. (2005).
  • De Meijere, A., et al. (1990). Donor-acceptor-substituted cyclopropanes: Versatile building blocks in organic synthesis. Topics in Current Chemistry, 155, 1-96. [Link]

  • The Organic Chemistry Tutor. (2022, November 5). Krapcho Decarboxylation. YouTube. [Link]

  • Bagutski, V., & de Meijere, A. (2025). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Synthesis, 2011(14), 2291-2298. [Link]

  • Lu, H., et al. (2015). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Polypeptoids. Macromolecules, 48(19), 6979-6987. [Link]

  • Bagutski, V., & de Meijere, A. (2011). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Synthesis, 2011(14), 2291-2298. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc, 2007(2), 1-53. [Link]

  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Synthesis, 2007(14), 2129-2158. [Link]

  • López-Andarias, J., et al. (2018). Remote Control of Anion-π Catalysis on Fullerene-Centered Catalytic Triads. Journal of the American Chemical Society, 140(22), 6970-6978. [Link]

  • de Meijere, A., et al. (2000). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2000(19), 3327-3339. [Link]

  • PubChem. (n.d.). 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. [Link]

  • LookChem. (n.d.). Cas 40052-13-9,3-tert-Butoxy-3-oxopropanoic acid. [Link]

  • Google Patents. (2004). Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]

  • Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1202235. [Link]

  • Shang, M., et al. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13838-13841. [Link]

  • PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Eaton, P. E. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry, 9(8), 835-852. [Link]

Sources

application of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a three-membered carbocycle, has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic design element to enhance pharmacological properties. The significant ring strain of approximately 27.5 kcal/mol endows the cyclopropyl ring with unique electronic and steric characteristics that can profoundly influence a molecule's biological activity.[1]

Key advantages of integrating a cyclopropyl moiety include:

  • Enhanced Potency and Receptor Binding: The rigidity of the cyclopropyl ring can conformationally lock a molecule into its bioactive form, leading to a more favorable entropic contribution to binding affinity.[1][2]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][2][3] For instance, replacing an N-ethyl group with an N-cyclopropyl group can significantly increase metabolic stability.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisosteric replacement for other functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity, pKa, and aqueous solubility to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Reduced Off-Target Effects: By introducing conformational constraints and altering metabolic pathways, the cyclopropyl group can help minimize interactions with unintended biological targets, thereby reducing the potential for adverse effects.[1][2]

The prevalence of the cyclopropyl motif is evident in the numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4]

Application Notes for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

While direct literature on the specific applications of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is not extensively available, its structural features—a cyclopropyl group adjacent to a β-keto-tert-butyl ester—suggest its significant potential as a versatile building block in medicinal chemistry. The following application notes are based on the well-established roles of its constituent functional groups.

Introduction of a Constrained Bioactive Conformation

The presence of the cyclopropyl group allows for the introduction of a rigid scaffold. This can be particularly advantageous in the design of enzyme inhibitors or receptor antagonists where a specific conformation is required for optimal binding. The cyclopropyl ring can act as a non-classical bioisostere for an alkene or a carbonyl group, providing a similar spatial arrangement of substituents but with improved metabolic stability.

Synthesis of Novel Heterocyclic Scaffolds

The β-keto ester functionality of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a classic precursor for the synthesis of a wide array of heterocyclic systems. The tert-butyl ester provides a sterically hindered group that can direct reactions and can be selectively cleaved under acidic conditions. This moiety can be used to construct novel pyridones, pyrimidones, and other pharmacologically relevant heterocyclic cores containing a cyclopropyl substituent.

A Building Block for Peptidomimetics

The cyclopropyl group can be used to create conformationally restricted amino acid analogues.[2][5] 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can serve as a starting material for the synthesis of novel cyclopropyl-containing amino acids. These can then be incorporated into peptide sequences to enhance their resistance to proteolytic degradation and to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

Modulation of Physicochemical Properties in Drug Candidates

The overall lipophilicity and polarity of a drug candidate can be fine-tuned by incorporating this building block. The cyclopropyl group generally increases lipophilicity, which can enhance membrane permeability. The carboxylic acid, unmasked from the tert-butyl ester, provides a handle for salt formation to improve solubility.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis and potential application of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Protocol 1: Proposed Synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

This protocol is a proposed synthetic route based on standard organic chemistry transformations, adapting known procedures for similar molecules.

Objective: To synthesize 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid from commercially available starting materials.

Materials:

  • Cyclopropylacetic acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • tert-Butyl acetate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of N-methoxy-N-methylcyclopropanecarboxamide (Weinreb amide)

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclopropylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a pre-cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1M HCl and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the Weinreb amide.

Step 2: Synthesis of tert-Butyl 3-cyclopropyl-3-oxopropanoate

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C.

  • Add tert-butyl acetate (1.1 eq) dropwise to the LDA solution and stir for 30 minutes at -78 °C.

  • Add a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Carboxylation to yield 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of the β-keto ester from Step 2 (1.0 eq) in anhydrous THF dropwise and stir for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Quench the reaction with 1M HCl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

Protocol 2: Application in the Synthesis of a Cyclopropyl-Substituted Pyridone

Objective: To demonstrate the utility of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid as a precursor for heterocyclic synthesis.

Materials:

  • 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

  • (R)-(-)-1-Phenylethylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • In a round-bottom flask, dissolve 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (1.0 eq), (R)-(-)-1-phenylethylamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

  • Dissolve the purified amide in anhydrous DCM and add TFA (10 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product can be cyclized under basic or thermal conditions to yield the corresponding cyclopropyl-substituted pyridone.

Visualization of Concepts

G cluster_synthesis Proposed Synthesis Workflow Cyclopropylacetic acid Cyclopropylacetic acid Weinreb amide Weinreb amide Cyclopropylacetic acid->Weinreb amide 1. Oxalyl chloride 2. N,O-Dimethylhydroxylamine HCl tert-Butyl 3-cyclopropyl-3-oxopropanoate tert-Butyl 3-cyclopropyl-3-oxopropanoate Weinreb amide->tert-Butyl 3-cyclopropyl-3-oxopropanoate LDA, tert-Butyl acetate Final Product 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid tert-Butyl 3-cyclopropyl-3-oxopropanoate->Final Product 1. LDA 2. CO2

Caption: Proposed synthetic workflow for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

G Start 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Amide Amide Formation (e.g., with a chiral amine) Start->Amide Deprotection tert-Butyl Ester Deprotection (e.g., TFA) Amide->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization End Cyclopropyl-substituted Heterocycle (e.g., Pyridone) Cyclization->End

Sources

Introduction: The Latent Reactivity of a Strained Ring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Ring-Opening of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl ketones are a fascinating class of organic molecules that serve as powerful and versatile intermediates in modern synthesis.[1] Their defining feature is a three-membered carbon ring attached to a carbonyl group. This arrangement is characterized by significant ring strain (approximately 27 kcal/mol), which makes the cyclopropane ring susceptible to a variety of cleavage reactions.[2][3][4] Rather than being a liability, this inherent strain is a source of latent reactivity, allowing the cyclopropyl group to function as a highly valuable three-carbon synthon.[1]

The strategic cleavage of the C-C bonds within the cyclopropane ring opens a gateway to a diverse array of linear carbon chains and complex molecular architectures that can be challenging to access through other methods.[2][5] These transformations are pivotal in the synthesis of natural products, agrochemicals, and, notably, active pharmaceutical ingredients (APIs).[6][7] The cyclopropyl moiety itself is frequently incorporated into drug candidates to enhance binding affinity, improve metabolic stability, and fine-tune pharmacological profiles.[6][8] Consequently, understanding and mastering the ring-opening reactions of cyclopropyl ketones is an essential skill for professionals in drug discovery and chemical development.

This guide provides a detailed exploration of the principal methodologies for cyclopropyl ketone ring-opening, including acid-catalyzed, reductive, transition-metal-catalyzed, and photochemical pathways. We will delve into the underlying mechanisms, provide field-tested protocols, and discuss the strategic considerations behind choosing a particular method to achieve a desired synthetic outcome.

Methodologies for Cyclopropyl Ketone Ring-Opening

The choice of reagent and reaction conditions dictates the pathway of ring cleavage, the resulting product structure, and the regioselectivity of the transformation.[2]

Acid-Catalyzed Ring-Opening

This method utilizes Brønsted or Lewis acids to activate the cyclopropyl ketone, facilitating ring cleavage through a carbocationic intermediate. It is a direct route to 1,3-difunctionalized compounds and various heterocyclic systems.[2]

Causality and Mechanism: The reaction is initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen. This activation enhances the electron-withdrawing nature of the ketone, weakening the adjacent cyclopropane bonds and priming the ring for cleavage.[2] The ring opens in a manner that generates the most stable carbocation intermediate. The regioselectivity is therefore governed by the electronic properties of the substituents on the cyclopropyl ring; electron-donating groups (EDGs) will stabilize an adjacent positive charge, directing the cleavage.[2] The resulting carbocation is then trapped by a nucleophile present in the reaction medium.

In the absence of an external nucleophile, intramolecular trapping can occur, leading to rearrangements like the Cloke-Wilson rearrangement, which is an efficient pathway to five-membered heterocycles such as dihydrofurans.[9]

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

  • Materials:

    • Substituted cyclopropyl ketone (1.0 equiv)

    • Anhydrous alcohol (e.g., Methanol, serves as solvent and nucleophile)

    • Brønsted acid (e.g., H₂SO₄, 5 mol%) or Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv)

    • Anhydrous solvent (e.g., Dichloromethane, if needed)

    • Saturated sodium bicarbonate solution

    • Drying agent (e.g., anhydrous MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropyl ketone (1.0 equiv) and the anhydrous alcohol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acid catalyst to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reductive Ring-Opening

Reductive cleavage employs reducing agents to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain.[2] This method is valuable for creating linear structures from cyclic precursors.

Causality and Mechanism: The mechanism is highly dependent on the reducing agent used.

  • Dissolving Metal Reductions (e.g., Li/NH₃ or Zn/EtOH): These reactions often proceed through a single-electron transfer (SET) mechanism to form a radical anion intermediate.[2][10] Subsequent cleavage of a C-C bond in the ring leads to a more stable radical, which is then further reduced and protonated to give the final product.

  • Hydride Reductions (e.g., NaBH₄): With hydride reagents, the ketone is typically first reduced to the corresponding cyclopropyl alcohol.[2] Under certain conditions, particularly with harsher hydrides or upon acid workup, the strained ring of the intermediate alcohol can open. However, NaBH₄ is often mild enough to selectively reduce the ketone while leaving the cyclopropane ring intact, which is a useful feature for multi-step synthesis.[2]

Aryl substituents on either the ketone or the cyclopropane ring facilitate reductive cleavage by stabilizing the radical or anionic intermediates.[2]

Reductive_Cleavage_Workflow sub Cyclopropyl Ketone intermediate Formation of Intermediate (Radical Anion or Alcohol) sub->intermediate Reduction reagent Reducing Agent (e.g., Zn, NaBH₄) reagent->intermediate cleavage Ring Cleavage intermediate->cleavage product Final Product (γ-Substituted Ketone or Alcohol) cleavage->product Protonation / Workup

Caption: General Workflow for Reductive Ring-Opening.

Protocol 2: Reductive Ring-Opening using Zinc Dust

  • Materials:

    • Aryl cyclopropyl ketone (1.0 equiv)

    • Zinc dust (activated, 5.0 equiv)

    • Ethanol

    • Aqueous HCl (10%)

  • Procedure:

    • In a round-bottom flask, suspend the aryl cyclopropyl ketone (1.0 equiv) and activated zinc dust (5.0 equiv) in ethanol.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc.

    • Rinse the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with 10% HCl to remove zinc salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting linear ketone product by column chromatography or distillation.

Transition-Metal-Catalyzed Ring-Opening

This is arguably the most powerful and versatile strategy, utilizing transition metals like nickel (Ni) and palladium (Pd) to catalyze the ring-opening.[2] This approach often couples the ring-opening step with subsequent bond-forming reactions, such as cross-coupling, enabling the rapid construction of complex molecules.[2]

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) and other partners.[2]

  • Causality and Mechanism: A common mechanistic pathway involves the oxidative addition of a low-valent nickel species into one of the C-C bonds of the cyclopropane ring to form a nickeladihydropyran intermediate.[5][11] This γ-metallated enolate is then poised for further reaction. In some advanced systems, cooperation between the nickel atom and a redox-active ligand is crucial for enabling the C-C bond activation step.[5][12] This strategy provides access to valuable γ-substituted silyl enol ethers or γ-alkylated ketones, which are difficult to synthesize via traditional conjugate addition methods.[2][5]

Nickel_Catalyzed_Cycle Simplified Ni-Catalyzed Cross-Coupling Cycle Ni(0) Ni(0) Oxidative\nAddition Oxidative Addition Ni(0)->Oxidative\nAddition Cyclopropyl Ketone Nickeladihydropyran\nIntermediate Nickeladihydropyran Intermediate Oxidative\nAddition->Nickeladihydropyran\nIntermediate Transmetalation Transmetalation Nickeladihydropyran\nIntermediate->Transmetalation R-ZnX Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Ni(0) Product

Caption: Simplified Nickel-Catalyzed Cross-Coupling Cycle.

Palladium-Catalyzed Reactions: Palladium catalysts can promote the highly stereoselective ring-opening of aryl cyclopropyl ketones to furnish α,β-unsaturated ketones.[2][13] These reactions often exhibit excellent stereocontrol, exclusively forming the (E)-isomer.[13]

Protocol 3: Nickel-Catalyzed Silylative Cross-Coupling

This protocol is representative of a nickel-catalyzed silylative cross-coupling reaction as described in the literature.[2][5]

  • Materials:

    • Substituted cyclopropyl ketone (1.0 equiv)

    • Ni catalyst (e.g., NiCl₂(dppe), 5 mol%)

    • Organozinc reagent (e.g., Benzylzinc chloride, 1.5 equiv)

    • Chlorotrimethylsilane (TMSCl, 2.0 equiv)

    • Zinc dust (for in situ catalyst reduction, if needed)

    • Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP))

  • Procedure:

    • Strictly Anhydrous/Inert Conditions: All glassware must be flame-dried, and the reaction must be run under a positive pressure of an inert gas (N₂ or Ar). Solvents must be anhydrous.

    • Catalyst Preparation: To a reaction flask, add the Ni-catalyst and any necessary ligands. If using a Ni(II) precatalyst that requires reduction, add zinc dust.

    • Reactant Addition: Add the anhydrous solvent, followed by the substituted cyclopropyl ketone, and chlorotrimethylsilane (TMSCl).

    • Reaction Initiation: Add the organozinc reagent dropwise to the mixture at the specified temperature (e.g., 25 °C).

    • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC.

    • Workup: Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent (e.g., diethyl ether, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting γ-substituted silyl enol ether by flash column chromatography.

Photochemical & Thermal Ring-Opening

These reactions rely on energy input—light or heat—to induce cleavage of the cyclopropane ring through electrocyclic or radical pathways.

Causality and Mechanism:

  • Photochemical Reactions: For cyclopropyl ketones, a common photochemical pathway is the Norrish Type II reaction .[3] Upon absorption of UV light, the carbonyl group is excited to a triplet state. This excited state then abstracts a hydrogen atom from the γ-carbon of the cyclopropyl ring in a 1,5-hydrogen abstraction, forming a 1,4-biradical. This biradical intermediate subsequently undergoes β-cleavage, which breaks the cyclopropane ring to relieve strain and form an enol and an alkene. The high ring strain of the cyclopropyl group is a powerful driving force for this fragmentation.[3]

  • Thermal Reactions: Thermal ring-opening of cyclopropanes is an electrocyclic reaction governed by the principles of orbital symmetry (Woodward-Hoffmann rules).[14] The stereochemical outcome of these reactions—whether the ring opens in a conrotatory or disrotatory fashion—is predictable based on the number of π-electrons involved and the reaction conditions (thermal vs. photochemical).[14]

Comparative Summary of Methodologies

For ease of comparison, the key features of each ring-opening strategy are summarized below.

Methodology Typical Reagents/Catalysts Key Intermediate(s) Primary Product(s) Key Advantages
Acid-Catalyzed H₂SO₄, BF₃·OEt₂, TMSICarbocation1,3-Difunctionalized compounds, DihydrofuransStraightforward, good for heterocycle synthesis.[2][9][15]
Reductive Zn/EtOH, Li/NH₃, NaBH₄Radical anion, AlcoholLinear ketones or alcoholsAccess to simple linear chains, can be selective.[2][10]
Transition-Metal NiCl₂(dppe), Pd(OAc)₂Organometallic (e.g., Nickeladihydropyran)γ-Substituted ketones/enol ethers, α,β-Unsaturated ketonesHigh versatility, enables cross-coupling, excellent selectivity.[2][5][13]
Photochemical UV light (hν)1,4-BiradicalEnol + Alkene (via Norrish II)Driven by strain release, specific mechanistic pathway.[3]

Applications in Drug Development and Synthesis

The products derived from cyclopropyl ketone ring-opening are valuable scaffolds in medicinal chemistry. For example, the γ-substituted silyl enol ethers generated from nickel-catalyzed reactions are versatile intermediates for subsequent C-C, C-O, and C-N bond-forming transformations.[5] The ability to convert a compact, rigid cyclopropyl group into a functionalized, flexible linear chain allows medicinal chemists to explore a wider chemical space and optimize the structure-activity relationship (SAR) of a lead compound.

Furthermore, cyclopropyl precursors are integral to the synthesis of major pharmaceuticals. Cyclopropyl methyl ketone, for instance, is a key starting material for antiviral drugs, including the anti-HIV agent Efavirenz.[6] The synthetic routes to these complex molecules often rely on the unique reactivity of the cyclopropyl ketone moiety, though not always through ring-opening.

Conclusion

The ring-opening reactions of cyclopropyl ketones represent a cornerstone of modern synthetic strategy. The inherent strain of the three-membered ring provides a reliable thermodynamic driving force for a diverse set of transformations. By carefully selecting the reaction conditions—acidic, reductive, transition-metal-catalyzed, or photochemical—researchers can selectively cleave the cyclopropane C-C bonds to forge a vast array of valuable molecular architectures. From simple linear ketones to complex polycyclic systems and functionalized drug intermediates, the strategic unlocking of the cyclopropyl ring's potential continues to empower innovation in chemical synthesis and drug discovery.

References

  • Douglas, J. J., & Martin, R. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Douglas, J. J., & Martin, R. (2026). Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ResearchGate. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Ahmad, N., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Publishing. [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. University College London. [Link]

  • NSF Public Access Repository. (n.d.). Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. [Link]

  • Ma, S., et al. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the ring-opening-cyanation of cyclopropyl ketones. ResearchGate. [Link]

  • Ramasastry, S. S. V., & Maurya, J. P. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. ACS Publications. [Link]

  • Miller, R. D., & McKean, D. R. (n.d.). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. ACS Publications. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Feng, X., & Liu, X. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. [Link]

  • Fujisawa, T., et al. (2005). Regioselective Ring-opening of Cyclopropyl Ketones with Organometallic Reagents. Oxford Academic. [Link]

  • Zhang, Z., et al. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. RSC Publishing. [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Ring-opening of cyclopropyl ketones followed by cyanation for the synthesis of γ-cyano ketones. ResearchGate. [Link]

  • Doubleday, C., et al. (n.d.). A theoretical investigation of the thermal ring opening of cyclopropyl radical into allyl radical. Evidence for a highly nonsymmetric transition state. ACS Publications. [Link]

  • Filo. (2025). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... Filo. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

Sources

Application Note: Scale-Up Synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scientifically rigorous, scalable, and self-validating protocol for the synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (also known as Mono-tert-butyl 1,1-cyclopropanedicarboxylate).

Executive Summary & Strategic Analysis

The target molecule, 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CAS: 155454-33-4), acts as a critical "chiral-enabling" building block in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and peptidomimetics. Its value lies in the gem-disubstituted cyclopropane ring , which imparts metabolic stability and conformational restriction to peptide backbones.

The Scale-Up Challenge

The primary synthetic hurdle is the desymmetrization of 1,1-cyclopropanedicarboxylic acid .

  • Direct Hydrolysis Route: Starting from di-tert-butyl cyclopropylmalonate or diethyl cyclopropylmalonate often leads to inseparable mixtures of diester, mono-ester, and diacid due to poor selectivity during saponification.

  • The Solution (Meldrum’s Acid Strategy): This protocol utilizes a Spiro-Meldrum’s Acid intermediate . By forming the cyclic isopropylidene ester (Meldrum's derivative) and subjecting it to nucleophilic ring opening with tert-butanol, we achieve 100% regioselectivity for the mono-ester. This route eliminates the need for difficult chromatographic separations, making it ideal for multi-kilogram scale-up.

Process Workflow & Mechanism

The synthesis proceeds through three distinct stages, designed to isolate stable intermediates that serve as quality control checkpoints.

SynthesisFlow Start Diethyl Malonate (Starting Material) Step1 Step 1: Cyclopropanation (1,2-Dibromoethane, NaOH/TEBAC) Start->Step1 Alkylation & Hydrolysis Inter1 Intermediate A: 1,1-Cyclopropanedicarboxylic Acid Step1->Inter1 Crystallization Step2 Step 2: Spiro-Annulation (Isopropenyl Acetate, H2SO4) Inter1->Step2 Cyclization Inter2 Intermediate B: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Spiro-Meldrum's Acid) Step2->Inter2 Precipitation Step3 Step 3: Nucleophilic Ring Opening (tert-Butanol, Heat) Inter2->Step3 Alcoholysis Product Target Product: 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Step3->Product Solvent Removal

Figure 1: Strategic workflow utilizing the Spiro-Meldrum intermediate to guarantee mono-ester selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid

This step constructs the cyclopropane ring using Phase Transfer Catalysis (PTC), avoiding hazardous sodium hydride/DMF conditions often cited in academic literature.

  • Reaction Type: Double Alkylation & Saponification

  • Scale Basis: 1.0 mol (Diethyl malonate)

Reagents & Materials:

Reagent Equiv. Amount Role
Diethyl Malonate 1.0 160.2 g Substrate
1,2-Dibromoethane 1.5 281.8 g Alkylating Agent
NaOH (50% aq) 7.5 600 g Base
TEBAC 1.0 227.7 g Phase Transfer Catalyst

| HCl (Conc.) | - | ~1.0 L | Acidification |

Protocol:

  • Setup: Equip a 5-L reactor with a mechanical stirrer (high torque required), reflux condenser, and internal thermometer.

  • Mixing: Charge 50% NaOH and TEBAC (Triethylbenzylammonium chloride). The mixture will be viscous.

  • Addition: Add a mixture of Diethyl Malonate and 1,2-Dibromoethane in a single portion.

  • Reaction: Stir vigorously at 25–35°C . The reaction is exothermic; maintain temperature <50°C using an ice-water bath if necessary. Stir for 2–3 hours.

    • Checkpoint: The mixture should turn into a thick, homogenous paste.

  • Quench & Hydrolysis: Dilute with water (1.5 L). The diester hydrolyzes in situ due to the excess base and heat generated. Stir for 1 hour to ensure complete saponification to the dicarboxylate salt.

  • Isolation:

    • Cool to 15°C.

    • Acidify slowly with Conc. HCl to pH < 1 (Caution: CO2 evolution and exotherm).

    • Extract the aqueous slurry with Diethyl Ether or MTBE (3 x 1.0 L).

    • Dry combined organics over MgSO4 and concentrate.[1][2]

  • Purification: Triturate the solid residue with Benzene or Toluene to remove colored impurities. Filter to obtain white crystals.[1]

    • Target Yield: 65–75%

    • Melting Point: 137–140°C.[1]

Step 2: Formation of Spiro-Cyclopropyl Meldrum's Acid

We convert the diacid into the cyclic acylal (Meldrum's derivative). Using Isopropenyl Acetate is superior to the traditional acetic anhydride/acetone method as it drives the equilibrium by forming acetone (removed) and is milder.

  • Intermediate: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione[3][4][5]

  • Scale Basis: 0.30 mol (Diacid from Step 1)

Reagents & Materials:

Reagent Equiv. Amount Role
1,1-Cyclopropanedicarboxylic acid 1.0 39.0 g Substrate
Isopropenyl Acetate 1.1 33.0 g Cyclization Reagent

| H2SO4 (Conc.) | Cat.[6] | 0.5 mL | Catalyst |

Protocol:

  • Suspension: Suspend the Diacid in Isopropenyl Acetate in a reactor.

  • Catalysis: Add H2SO4 dropwise over 30 minutes.

  • Reaction: Stir at 20–25°C for 2 hours. The suspension will clear (yellow solution) and then reprecipitate as the product forms.[1]

  • Crystallization: Cool to 0–5°C for 4 hours to maximize precipitation.

  • Workup: Add cold water (50 mL) to quench residual anhydride. Filter the solid immediately.

  • Purification: Wash with cold water and hexane. Recrystallize from Hexane/Benzene (3:1) if high purity is required.[2]

    • Target Yield: 55–65%

    • Melting Point: 63–66°C (Decomposes).[5]

Step 3: Nucleophilic Ring Opening (The Precision Step)

This step installs the tert-butyl ester with perfect regioselectivity.

  • Reaction Type: Alcoholysis

  • Scale Basis: 0.1 mol (Spiro-Meldrum)

Reagents & Materials:

Reagent Equiv. Amount Role
Spiro-Meldrum (Inter. B)[7] 1.0 17.0 g Substrate
tert-Butanol (Anhydrous) 10.0 ~74 g (Excess) Reagent & Solvent

| DMAP (Optional) | 0.05 | 0.6 g | Catalyst (Accelerates rate) |

Protocol:

  • Dissolution: Dissolve Spiro-Meldrum compound in anhydrous tert-butanol.

  • Reflux: Heat the mixture to reflux (82°C ) under Nitrogen.

    • Mechanism:[6][7][8][9] The alcohol attacks one carbonyl, opening the ring to form the mono-ester and releasing acetone.

    • Duration: 4–6 hours. Monitor by TLC or HPLC (disappearance of Spiro compound).

  • Workup:

    • Concentrate the mixture in vacuo to remove excess tert-butanol and acetone.

    • The residue is the target mono-acid.

  • Purification (if needed):

    • Dissolve residue in saturated NaHCO3 (aq).

    • Wash with Ether (removes any decarboxylated diester byproduct).

    • Acidify aqueous layer with cold 1M HCl to pH 2.

    • Extract with Ethyl Acetate, dry, and concentrate.

    • Target Yield: >90% (Quantitative conversion is typical).

    • Appearance: Colorless viscous oil or low-melting solid.

Analytical Specifications & Quality Control

ParameterSpecificationMethodRationale
Appearance White solid / Colorless OilVisualDiscoloration indicates polymerization.
Assay (HPLC) > 98.0% a/aReverse Phase C18Ensure purity for API coupling.
1H NMR Confirms StructureCDCl3Check for t-butyl (1.45 ppm, 9H) and Cyclopropyl (1.5-1.8 ppm, 4H).
Residual Solvent < 5000 ppm t-BuOHGC-HSProcess impurity control.
Water Content < 0.5% w/wKarl FischerCritical for subsequent coupling reactions (e.g., HATU/EDC).

Key NMR Diagnostic (CDCl3):

  • 
     1.48 (s, 9H, C(CH3)3)
    
  • 
     1.60 - 1.75 (m, 4H, Cyclopropyl CH2)
    
  • 
     11.50 (br s, 1H, COOH)
    

Safety & Handling (HSE)

  • 1,2-Dibromoethane: A potent carcinogen and mutagen. Must be handled in a closed system or a high-efficiency fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Exotherms: The alkylation (Step 1) and acidification steps are highly exothermic. Ensure cooling capacity (chiller/brine) is available before initiation.

  • Waste Disposal: Aqueous waste from Step 1 contains quaternary ammonium salts (TEBAC) and bromides; segregate for halogenated waste disposal.

References

  • Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid and 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione". Organic Syntheses, 60, 66.

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[7][9][10][11][12] 2. A general and versatile synthesis of beta-keto esters". The Journal of Organic Chemistry, 43(10), 2087-2088.

  • Rigo, B., et al. (1989). "Reaction of Meldrum's acid with alcohols: A convenient synthesis of malonic acid monoesters". Tetrahedron Letters, 30(50), 7057-7060.
  • Davidson, D., & Bernhard, S. A. (1948).[10] "The Structure of Meldrum's Acid". Journal of the American Chemical Society, 70(10), 3426–3428.

  • BLD Pharm. (n.d.). "Product Datasheet: 3-(tert-Butoxy)-2-cyclopropyl-3-oxopropanoic acid".

Sources

Troubleshooting & Optimization

stability issues of tert-butyl beta-ketoesters.

Technical Support Center: Stability of tert-Butyl -Ketoesters

Ticket Subject: Prevention of thermal decomposition, acid-catalyzed hydrolysis, and purification losses. Assigned Specialist: Senior Application Scientist

Executive Summary

tert-Butyl

11kinetic barrier1

Part 1: The Core Instability Mechanisms

To troubleshoot effectively, you must understand why the molecule fails.

Thermal Decomposition (The "Pressure Event")

Symptom: Pressure buildup in sealed vials; conversion of liquid ester to gas; "missing" mass after heating.[1] Mechanism: A concerted, intramolecular [1,5]-hydrogen shift (Retro-Ene reaction).[1] This proceeds through a 6-membered cyclic transition state, requiring no external reagents—only heat.[1]

  • Step 1: The carbonyl oxygen abstracts a proton from the tert-butyl methyl group.[1]

  • Step 2: The C-O bond cleaves, releasing isobutylene (gas).[1]

  • Step 3: The resulting

    
    -keto acid is unstable and rapidly decarboxylates to a ketone and CO
    
    
    .[1]
Acid-Catalyzed Cleavage (The "Disappearing Product")

Symptom: Product vanishes on silica gel columns; yield loss in non-buffered aqueous workups.[1] Mechanism: Protonation of the ester carbonyl lowers the activation energy for E1 elimination.[1] The tert-butyl cation is an excellent leaving group.[1]

  • Critical Note: Standard silica gel is acidic (pH ~4-5).[1] This is sufficient to catalyze the decomposition of sensitive tert-butyl esters during chromatography.[1]

Part 2: Visualizing the Failure Modes

The following diagram illustrates the two primary degradation pathways you must prevent.

DecompositionPathwaysEstertert-Butyl beta-Ketoester(Starting Material)TS_Thermal6-Membered CyclicTransition State(Thermal)Ester->TS_Thermal Heat (>80°C)TS_AcidProtonated Intermediate(Acid Catalyzed)Ester->TS_Acid H+ (Silica/Acid)IsobutyleneIsobutylene (Gas)TS_Thermal->IsobutyleneBetaKetoAcidbeta-Keto Acid(Transient)TS_Thermal->BetaKetoAcidTS_Acid->IsobutyleneTS_Acid->BetaKetoAcidKetoneKetone(Degradation Product)BetaKetoAcid->Ketone Rapid DecarboxylationCO2CO2 (Gas)BetaKetoAcid->CO2

Figure 1: Mechanistic pathways for the degradation of tert-butyl beta-ketoesters via thermal and acidic routes.

Part 3: Troubleshooting Guide (Q&A Format)

Module A: Thermal Handling & Distillation

Q: I tried to distill tert-butyl acetoacetate at atmospheric pressure, but the temperature fluctuated and I lost product. What happened? A: You likely triggered the retro-ene decomposition.[1]

  • The Physics: The boiling point of tert-butyl acetoacetate (approx. 190°C extrapolated) is significantly higher than its decomposition onset temperature.[1] You cannot distill it at 1 atm without destroying it.[1]

  • The Fix: Always distill under high vacuum.

    • Target: Boiling point < 75°C.

    • Vacuum Requirement: < 15 mmHg (approx 20 mbar).[1]

    • Action: Use a short-path distillation head to minimize residence time.

Q: Can I heat my reaction to reflux if I use Toluene (110°C)? A: Risk is high.[1]

  • Guideline: Avoid internal temperatures > 80°C for prolonged periods (> 2 hours).

  • Alternative: If high temperature is required for the reaction (e.g., difficult alkylation), switch to a lower boiling solvent (THF, 66°C) or a higher boiling but chemically inert ester like tert-amyl, which is slightly more stable due to steric conformation, though the fundamental mechanism remains.

Module B: Purification & Chromatography

Q: My TLC showed a clean spot, but after flash chromatography on silica gel, I recovered <50% yield. Where did it go? A: Your column became a reactor. The acidic surface of the silica gel cleaved the ester.

  • The Fix: You must buffer the stationary phase.

  • Protocol:

    • Prepare your eluent (e.g., Hexanes/EtOAc).[1]

    • Add 1% Triethylamine (Et

      
      N)  or 0.5% Pyridine  to the eluent system.[1]
      
    • Flush the column with this basic eluent before loading your sample.[1]

    • This neutralizes the acidic silanol groups (

      
      ).[1]
      

Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative if your compound is sensitive to the basicity of triethylamine.[1] Avoid Acidic Alumina completely.[1]

Module C: Chemical Compatibility

Q: I am doing a transesterification. Why is the tert-butyl group falling off? A: tert-Butyl esters are sterically hindered, making them resistant to nucleophilic attack at the carbonyl carbon, but they are electronically vulnerable to acid-catalyzed cleavage at the oxygen.

  • Conflict: If you use a Lewis Acid catalyst (e.g., Ti(OiPr)

    
    ) for transesterification of another ester in the molecule, it may coordinate to the 
    
    
    -keto oxygen, facilitating the elimination of the tert-butyl group.
  • Solution: Use mild, non-acidic catalysts like DMAP or enzymes (Lipases) for transesterification on other parts of the molecule.[1]

Part 4: Comparative Stability Data

Parametertert-Butyl EsterEthyl EsterMethyl EsterImplication
Acid Sensitivity High (Cleaves w/ dilute TFA/HCl)Low (Requires strong acid + heat)Lowtert-Butyl is orthogonal to other esters but fragile.[1]
Base Sensitivity Low (Resists saponification)ModerateHighGood for base-catalyzed alkylations.[1]
Thermal Limit ~80°C (Decomposes)>200°C>200°CCannot be distilled at atm pressure.[1]
Nucleophilic Attack Resistant (Steric bulk)SusceptibleHighly SusceptibleSelective reaction at ketone possible.[1]

Part 5: Validated Workflows

Workflow 1: Safe Purification Decision Tree

Use this logic flow to determine the correct purification method and avoid degradation.

PurificationLogicStartCrude Reaction MixtureIsVolatileIs product volatile(BP < 100°C @ 1mmHg)?Start->IsVolatileDistillationDistillationIsVolatile->DistillationYesColumnChromatographyIsVolatile->ColumnNoVacCheckCan you achieve< 5 mmHg?Distillation->VacCheckSafeDistillSafe: Distill < 60°CVacCheck->SafeDistillYesStopDistillSTOP: High Risk ofThermal DecompositionVacCheck->StopDistillNoAcidCheckIs compoundacid sensitive?Column->AcidCheckStandardSilicaStandard Silica GelAcidCheck->StandardSilicaNoBufferedSilicaBuffered Silica(1% Et3N)AcidCheck->BufferedSilicaYes (Standard)AluminaNeutral AluminaAcidCheck->AluminaYes (Base Sensitive)

Figure 2: Decision tree for selecting the appropriate purification method to minimize degradation.

Workflow 2: Storage Protocol
  • Container: Amber glass (prevents light-induced radical formation) with a Teflon-lined cap.[1]

  • Atmosphere: Argon or Nitrogen blanket (prevents moisture ingress which can catalyze hydrolysis).[1]

  • Temperature: 2°C to 8°C (Refrigerator).

    • Note: While chemically stable at room temperature for weeks, refrigeration prevents slow autocatalytic decomposition if trace acid is present.

  • Stabilizer: Commercial samples often contain trace radical inhibitors.[1] Do not remove unless necessary for sensitive catalysis.[1]

References

  • Witzeman, J. S. (1991).[1] tert-Butyl Acetoacetate.[1][2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] Link[1]

  • Rianelli, R. S., et al. (2021).[1] Recent advances in the transesterification of

    
    -keto esters. RSC Advances, 11, 23329-23352. Link
    
  • BenchChem Technical Support. (2025). Technical Guide: Troubleshooting t-Butyl Ester Cleavage Reactions. Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: tert-Butyl acetoacetate.[1] Link

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Link

Technical Support Center: Cyclopropanation Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Cyclopropanation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Technical Guide, Troubleshooting Matrix, and FAQs

Introduction: The Cyclopropane Imperative

Cyclopropyl rings are "privileged structures" in modern drug discovery, offering metabolic stability, conformational restriction, and increased potency. However, installing them reliably remains a common bottleneck. This guide deconstructs the two primary methodologies—Zinc-Carbenoid (Simmons-Smith) and Transition Metal-Catalyzed (Diazo) —providing a logic-driven framework for optimization and troubleshooting.

Module 1: Method Selection Strategy

Before optimizing, ensure you are using the correct mechanistic pathway for your substrate.

Figure 1: Cyclopropanation Decision Matrix

Caption: Logical flow for selecting between Zinc-Carbenoid and Metal-Diazo methodologies based on substrate electronics and safety constraints.

Cyclopropanation_Selection Start Substrate Analysis AlkeneType Alkene Electronics? Start->AlkeneType DirectingGroup Directing Group Present? (e.g., Allylic -OH, -NR2) AlkeneType->DirectingGroup Electron Rich / Neutral MetalDiazo Method C: Metal-Carbenoid (Rh/Cu/Ru + Diazo) AlkeneType->MetalDiazo Electron Deficient (Requires Donor-Acceptor Diazo) SafetyConstraint Safety/Scale Constraints? DirectingGroup->SafetyConstraint No Furukawa Method B: Furukawa Mod. (Et2Zn / CH2I2) DirectingGroup->Furukawa Yes (High Diastereocontrol) SimmonsSmith Method A: Simmons-Smith (Zn-Cu / CH2I2) SafetyConstraint->SimmonsSmith Batch > 10g (Avoid Pyrophorics) SafetyConstraint->Furukawa Small Scale / Flow Chem SafetyConstraint->MetalDiazo Complex Stereochemistry Needed

Module 2: The Zinc-Carbenoid Route (Simmons-Smith & Furukawa)

Core Mechanism: Concerted syn-addition of an electrophilic zinc carbenoid (


) to an alkene.[1]
Protocol A: The Furukawa Modification (High Reproducibility)

Why this method? Unlike the traditional Zn-Cu couple, which suffers from variable surface activation, diethylzinc (


) provides a homogeneous source of zinc, offering superior reproducibility.

Reagents:

  • Substrate: 1.0 equiv

  • 
    :  2.0 - 5.0 equiv (1.0 M in hexanes)
    
  • 
    :  2.0 - 5.0 equiv
    
  • Solvent: DCM (standard) or DCE (for higher temp). Avoid THF if possible (coordinates Zn, reducing reactivity).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a round-bottom flask under

    
     flow.
    
  • Solvent Charge: Add alkene substrate in anhydrous DCM (

    
     M). Cool to 0 °C.
    
  • Zinc Addition: Add

    
     solution dropwise. Caution: Pyrophoric.
    
  • Carbenoid Generation: Add

    
     dropwise over 20 minutes.
    
    • Critical Insight: A white precipitate (

      
      ) will form. This is normal.
      
  • Reaction: Allow to warm to RT. Monitor by TLC/GC.

  • Quench (The "Rochelles" Trick): Quench with saturated aqueous

    
    . If an emulsion forms (common with Zn salts), add saturated Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until layers clarify.
    
Troubleshooting the Zinc Route
IssueProbable CauseCorrective Action
Reaction Stalls < 50% Zinc species aggregation or coordination inhibition.1. Increase reagent equivalents (up to 5-10x).2. Switch solvent to DCE and heat to 60°C.3. Add TFA (Trifluoroacetic acid) (0.5 equiv) to protonate basic amines that may be sequestering Zinc [1].
No Reaction (Traditional Zn-Cu) "Dead" Zinc surface (Oxidation).Activation Protocol: Wash Zn dust with 2% HCl, then water, ethanol, ether, and dry under vacuum. Use ultrasound during the reaction to depassivate surface [2].
Low Diastereoselectivity Lack of coordination geometry.Use the Hydroxyl Anchor: If the substrate has an allylic alcohol, the Furukawa reagent coordinates to the oxygen, delivering the methylene from the syn face (>99:1 dr). Protect non-directing alcohols [3].
Explosive Exotherm Fast addition of

or

.
Control: Use a syringe pump. The formation of the carbenoid is exothermic. Keep at 0 °C during mixing.

Module 3: The Metal-Carbenoid Route (Diazo Decomposition)

Core Mechanism: Transition metal (Rh, Cu, Ru) decomposes a diazo compound to form a metal-carbene, which undergoes [2+1] cycloaddition.

Figure 2: Rhodium Catalytic Cycle & Competition Pathways

Caption: The critical competition between productive cyclopropanation (Pathway A) and destructive diazo dimerization (Pathway B).

Rh_Catalysis cluster_0 Optimization Key Rh_Cat Rh2(OAc)4 Catalyst MetalCarbene Rh=Carbene Intermediate Rh_Cat->MetalCarbene + Diazo - N2 Diazo Diazo Reagent (N2=CH-CO2R) Product Cyclopropane Product MetalCarbene->Product Pathway A: + Alkene (Fast) Dimer Maleate/Fumarate (Dimer Side Product) MetalCarbene->Dimer Pathway B: + 2nd Diazo (Parasitic) Alkene Alkene Substrate Product->Rh_Cat Regeneration Note Keep [Diazo] LOW to favor Pathway A over Pathway B

Critical Optimization: The "Slow Addition" Protocol

The most common failure mode in metal-catalyzed cyclopropanation is homocoupling (dimerization) of the diazo compound.

The Fix:

  • Catalyst: Dissolve alkene (1.0 equiv) and catalyst (

    
    , 0.5–1 mol%) in the reaction solvent.
    
  • Reagent: Dissolve the diazo compound (1.2–1.5 equiv) in a separate syringe.

  • Addition: Use a syringe pump to add the diazo solution over 4–12 hours.

    • Why? This maintains a low steady-state concentration of the diazo species, statistically favoring reaction with the alkene (present in high concentration) over reaction with another diazo molecule [4].

Troubleshooting Metal-Carbenoid Reactions
IssueProbable CauseCorrective Action
Low Enantioselectivity (ee) Non-optimal ligand sphere.Switch Catalyst Class: - Rh(II) Carboxylates: Good for general use.- Rh(II) Carboxamidates (e.g., Doyle's catalysts): Higher selectivity for specific substrates.- Ru-Pheox:[2] Excellent for cis-cyclopropanation [5].
C-H Insertion Byproduct Carbene is too reactive ("hot").Solvent Switch: Change from DCM to Hexanes or Pentane. C-H insertion is often favored in more polar solvents or by specific catalyst geometries. Use a sterically bulkier catalyst (e.g.,

).
Diazo Accumulation (Safety) Catalyst poisoning/deactivation.Monitoring: If the yellow color of the diazo persists, the catalyst is dead. STOP. Do not add more diazo. Accumulation leads to explosion. Check for Lewis basic impurities (amines, thioethers) in the substrate that poison Rh.

Module 4: Advanced FAQ & Safety

Q: How do I handle Diazomethane safely?

A: Do not distill it if possible.

  • Alternative 1: Use Trimethylsilyldiazomethane (

    
    ) . It is less explosive (though still toxic) and commercially available in solution.
    
  • Alternative 2: In Situ Generation. Use N-methyl-N-nitrosourea (MNU) in a biphasic system with strong base (KOH) to generate diazomethane directly in the presence of the catalyst and substrate.

  • Alternative 3: Flow Chemistry. Use a tube-in-tube reactor where diazomethane permeates through a membrane to the reaction stream, preventing any bulk accumulation of the explosive gas [6].

Q: My Simmons-Smith reaction yields a messy mixture of isomers.

A: Check your alkene geometry. The reaction is stereospecific (syn-addition).

  • cis-alkene

    
    cis-cyclopropane.
    
  • trans-alkene

    
    trans-cyclopropane.
    
  • If you see scrambling, it suggests a radical pathway (rare with Zn, common with poorly managed Cu catalysis) or isomerization of the starting material prior to reaction.

Q: Can I use water-sensitive catalysts with crude substrates?

A: No. Rhodium carbenoids are quenched by water (forming alcohols) and carboxylic acids.

  • Protocol: Dry the substrate by azeotropic distillation with toluene.

  • Scavenger: Add powdered 4Å molecular sieves to the reaction vessel.

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[2] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][4][5] Organic Reactions.[1][3][4][5][6][7][8][9][10][11][12] Link

  • Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[2] Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.[13] Link

  • Iwasa, S., et al. (2002). New Chiral Bis(oxazolinyl)phenylrhodium(III) Complexes for Asymmetric Cyclopropanation. Journal of the American Chemical Society.[2] Link

  • Mastronardi, F., et al. (2013). Continuous Flow Generation and Reactions of Anhydrous Diazomethane.[14] Organic Letters.[6] Link

Sources

challenges in the alkylation of beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic:


-Keto Ester Alkylation

Executive Summary & Mechanistic Context

The Challenge: Alkylation of


-keto esters (e.g., ethyl acetoacetate) is a fundamental C-C bond-forming reaction. However, the enolate intermediate is an ambident nucleophile , possessing two reactive sites: the 

-carbon and the enolate oxygen.[1]

The Goal: Achieve exclusive C-alkylation (mono-substitution) while suppressing:

  • O-alkylation (Enol ether formation).

  • Dialkylation (Over-reaction).

  • Retro-Claisen Condensation (Cleavage of the starting material).

This guide provides field-proven protocols and troubleshooting logic based on Hard-Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control.

Critical Troubleshooting: The "Why" and "How"

Issue A: "I am getting significant O-alkylation (Enol Ether)."

Diagnosis: This is a regioselectivity failure driven by HSAB mismatches or solvent effects.

  • The Science: The enolate Oxygen is a "Hard" nucleophile (high charge density). The Carbon is a "Soft" nucleophile.

  • Root Cause 1 (Solvent): Using highly polar aprotic solvents (DMSO, HMPA, DMF) with Potassium/Cesium bases creates "naked" enolates. Without tight ion-pairing, the oxygen (carrying the majority of negative charge) reacts fastest (Kinetic Control).

  • Root Cause 2 (Electrophile): "Hard" electrophiles (e.g., alkyl tosylates, sulfates, silyl chlorides) prefer the "Hard" oxygen.

  • Corrective Action:

    • Switch Solvent: Use THF or Toluene. These solvents favor tight ion-pairing (especially with

      
      ), which "masks" the oxygen, forcing reaction at the carbon.
      
    • Change Counter-ion: Use Lithium bases (LDA, LiH).

      
       has a high affinity for oxygen, effectively blocking it.
      
    • Change Leaving Group: Use Alkyl Iodides or Bromides (Soft electrophiles) rather than sulfonates.

Issue B: "My yield is low due to dialkylation."

Diagnosis: Proton transfer equilibrium is faster than the alkylation event.

  • The Science: The mono-alkylated product is still acidic (though slightly less than the starting material). If excess base exists, or if the reaction is slow, the unreacted enolate deprotonates the product, creating a new enolate that reacts again.

  • Corrective Action:

    • Stoichiometry: strictly limit base to 1.0 equivalents.

    • Sterics: Use a bulkier base (

      
      -BuOK) if the electrophile is small, though this can be risky with sensitive esters.
      
    • Phase Transfer Catalysis (PTC): (See Protocol B). PTC often minimizes dialkylation by keeping the bulk of the base in the aqueous phase and limiting the concentration of active enolate in the organic phase.

Issue C: "The starting material is cleaving (Retro-Claisen)."

Diagnosis: Nucleophilic attack on the ketone carbonyl.[2]

  • The Science: If you use a nucleophilic base (e.g., Ethoxide

    
    ) that matches the ester, it can attack the ketone carbonyl (which is more electrophilic than the ester). This leads to C-C bond cleavage.[3]
    
  • Corrective Action:

    • Base Selection: Switch to a non-nucleophilic base (NaH, LDA) or a mild inorganic base (

      
       in Acetone/DMF).
      
    • Temperature: Lower the reaction temperature (

      
       to RT). Retro-Claisen is thermally promoted.
      

Decision Logic & Workflow (Visualization)

Diagram 1: Troubleshooting Decision Tree

This flowchart guides you through parameter selection based on your specific failure mode.

AlkylationLogic Start Problem Identification Issue_O High O-Alkylation? Start->Issue_O Issue_Di High Dialkylation? Start->Issue_Di Issue_Retro Retro-Claisen (Cleavage)? Start->Issue_Retro Soln_O Use Li+ Base (LiH, LDA) Switch to THF Use Alkyl Iodides Issue_O->Soln_O HSAB Correction Soln_Di Control Stoichiometry (1:1) Switch to PTC Method Issue_Di->Soln_Di Kinetic Control Soln_Retro Avoid Alkoxides Use NaH or K2CO3 Lower Temp Issue_Retro->Soln_Retro Nucleophilicity Check

Caption: Decision matrix for correcting common regioselectivity and yield failures in


-keto ester alkylation.

Validated Experimental Protocols

Protocol A: The "Classic" Anhydrous Method (NaH/THF)

Best for: Difficult substrates requiring strong thermodynamic drive.

  • Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen.

  • Base: Suspend NaH (1.05 eq) (60% in oil, washed with hexane) in anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    -keto ester (1.0 eq) dropwise. Observation: H2 gas evolution. Stir 30 min at
    
    
    then 30 min at RT.
    • Checkpoint: Solution should be clear/yellow. Turbidity implies incomplete deprotonation or moisture.

  • Alkylation: Add Alkyl Halide (1.05 eq) dropwise.

  • Reaction: Reflux for 2-12 hours (monitor via TLC).

  • Quench: Cool to

    
    , carefully add sat. 
    
    
    
    .
Protocol B: Phase Transfer Catalysis (Green/Modern)

Best for: Avoiding anhydrous conditions, suppressing dialkylation, and scale-up.

  • Solvent System: Mix Toluene (Organic phase) and Water (Aqueous phase).

  • Reagents: Dissolve

    
    -keto ester (1.0 eq) and Alkyl Halide (1.1 eq) in Toluene.
    
  • Base/Catalyst: Add solid

    
     (3.0 eq)  and TBAB (tetrabutylammonium bromide, 10 mol%) .
    
  • Reaction: Vigorously stir at

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7][8] The quaternary ammonium salt shuttles the enolate into the organic layer in low concentrations, reacting immediately with the alkyl halide. This minimizes the "pool" of free enolate available for dialkylation.

Data & Selection Guide

Table 1: Solvent & Base Effects on Regioselectivity
Solvent TypeExamplesBase CationIon Pair StateMajor Product
Polar Aprotic DMSO, HMPA, DMF

,

Loose / SeparatedO-Alkylation (Kinetic)
Polar Aprotic DMSO, DMF

Solvated CationMixture
Weakly Polar THF, Ether

Tight / Contact C-Alkylation (Thermodynamic)
Protic Ethanol, t-BuOH

,

H-Bonded to OxygenC-Alkylation (Shielding)
Diagram 2: Reaction Pathway & Side Reactions

ReactionPath SM Beta-Keto Ester (Starting Material) Enolate Enolate Ion (Ambident Nucleophile) SM->Enolate Base (Deprotonation) Cleavage Cleavage Products (Retro-Claisen) SM->Cleavage Nucleophilic Base Attack C_Prod C-Alkylated Product (Desired) Enolate->C_Prod Soft Electrophile / Li+ / THF O_Prod O-Alkylated Product (Enol Ether) Enolate->O_Prod Hard Electrophile / Polar Aprotic Di_Prod Dialkylated Product (Impurity) C_Prod->Di_Prod Excess Base + RX

Caption: Mechanistic pathways showing the competition between desired C-alkylation and common side reactions.

FAQ - Technical Support

Q: I need to alkylate with a very bulky group, but the reaction is stalled. What now? A: Standard


 fails with steric bulk. Switch to Krapcho conditions  (if decarboxylation is intended later) or use Palladium-catalyzed allylation  (Tsuji-Trost reaction) if the electrophile is allylic. For saturated bulky groups, increase solvent polarity (DMF) to increase enolate reactivity, but monitor closely for O-alkylation.

Q: Can I use NaOEt in Ethanol? A: Only if the ester group on your


-keto ester matches the ethoxide (Ethyl ester). If you use NaOEt with a Methyl ester, you will get transesterification. Also, protic solvents like ethanol are slower for alkylation than aprotic ones, but they do favor C-alkylation due to Hydrogen bonding shielding the oxygen.

Q: How do I remove the O-alkylated byproduct? A: O-alkylated products (enol ethers) are acid-labile. A mild acidic workup (dilute HCl wash) or stirring the crude mixture with aqueous acid can hydrolyze the enol ether back to the starting material (or ketone), which can then be separated from the stable C-alkylated product.

References

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Quimica Organica. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Claisen Condensation (Mechanism & Retro-Claisen Context). Organic Chemistry Portal. [Link]

  • Enantioselective Alkylation of Beta-Keto Esters by Phase-Transfer Catalysis. PubMed / J Org Chem. [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? Owlstown / J. Phys. Chem. A. [Link]

Sources

Technical Support Center: Troubleshooting the Decarboxylation of Hindered β-Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of decarboxylating sterically hindered β-keto acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult transformations. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you achieve optimal yields and purity in your reactions.

The Challenge of Hindered β-Keto Acid Decarboxylation

The decarboxylation of β-keto acids is a cornerstone reaction in organic synthesis, prized for its ability to generate ketones from more complex precursors. The reaction typically proceeds through a cyclic, six-membered transition state, which is greatly facilitated by heat. However, when the α-carbon of the β-keto acid is substituted with bulky groups, this transformation can become sluggish or fail altogether. This is due to steric hindrance impeding the formation of the necessary cyclic transition state. This guide will address these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my hindered β-keto acid not decarboxylating under standard heating?

A1: Standard thermal decarboxylation relies on the formation of a planar, six-membered cyclic transition state. Bulky substituents on the α-carbon can sterically hinder the molecule from adopting this conformation, thus increasing the activation energy of the reaction.[1][2] In some cases, such as with bridged bicyclic systems, achieving the required geometry is impossible, preventing the reaction from occurring via this pathway.[3]

Q2: What are the most common side reactions I should be aware of?

A2: With hindered substrates requiring forcing conditions (high temperatures, strong acids/bases), side reactions are common. These can include:

  • Retro-Claisen condensation: This is particularly problematic under basic conditions, where the β-keto acid can revert to its precursor ester and ketone.

  • Elimination reactions: If your substrate contains a suitable leaving group, high temperatures can promote elimination as a competing pathway.

  • Decomposition: Sensitive functional groups elsewhere in the molecule may not tolerate the high temperatures or harsh pH required for decarboxylation.

Q3: How does the choice of solvent affect the decarboxylation of my hindered substrate?

A3: The solvent plays a crucial role. For thermal decarboxylations, high-boiling polar aprotic solvents like DMSO or DMF are often used to achieve the necessary high temperatures.[4] However, the polarity of the solvent can also influence the reaction rate. Non-polar solvents may favor the internally hydrogen-bonded cyclic transition state, while protic solvents can disrupt this hydrogen bond.[1] For salt-mediated methods like the Krapcho decarboxylation, polar aprotic solvents are essential to dissolve the salts and facilitate nucleophilic attack.[4]

In-Depth Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Ketone

Q: I am observing very low conversion of my α,α-disubstituted β-keto acid to the corresponding ketone, even with prolonged heating in a high-boiling solvent. What are the likely causes and how can I resolve this?

A: This is a classic problem with sterically hindered substrates. Let's break down the potential causes and solutions.

Probable Cause 1: Insufficient Thermal Energy The steric hindrance from bulky α-substituents raises the activation energy for decarboxylation. Your reaction may simply not be reaching a high enough temperature for a sufficient duration.

Solution:

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS. Temperatures in the range of 140-180°C are common for these challenging substrates.[4]

  • Microwave Irradiation: Microwave-assisted heating can often accelerate the reaction by reaching high temperatures rapidly and efficiently.[5][6] A typical starting point would be 210-220°C for 30-60 minutes in a sealed microwave reactor.[5][7]

Probable Cause 2: Inefficient Proton Transfer The classic mechanism involves an intramolecular proton transfer. If this is disfavored, the reaction will be slow.

Solution:

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or even HCl, can facilitate the reaction by protonating the keto-carbonyl, making it a better electron acceptor and promoting the enol-intermediate pathway.[8]

  • Presence of Water: For certain methods like the Krapcho decarboxylation, a stoichiometric amount of water is crucial for protonating the carbanion intermediate formed after the loss of CO2.[4]

Issue 2: Significant Formation of Byproducts

Q: My reaction is proceeding, but I am getting a complex mixture of products, including what appears to be starting materials from a retro-Claisen reaction. How can I improve the selectivity?

A: This indicates that your reaction conditions are too harsh or inappropriate for your specific substrate.

Probable Cause 1: Base-Induced Retro-Claisen Reaction If you are attempting a base-catalyzed decarboxylation, the equilibrium can shift back towards the starting materials, especially at high temperatures.

Solution:

  • Switch to Neutral or Acidic Conditions: Avoid strongly basic conditions. A thermal decarboxylation in a neutral solvent like DMSO, or an acid-catalyzed approach, will circumvent this side reaction.

  • Krapcho Dealkoxycarbonylation: If you are starting from a β-keto ester, the Krapcho reaction is an excellent choice as it operates under nearly neutral conditions and is highly effective for selective dealkoxycarbonylation without affecting other sensitive functional groups.[9]

Probable Cause 2: Thermal Decomposition Your substrate may have other functional groups that are not stable at the high temperatures required for decarboxylation.

Solution:

  • Lower Temperature Methods: Explore milder, alternative methods. Enzymatic decarboxylation, for example, proceeds at or near room temperature and can be highly selective.[10][11]

  • Photochemical Methods: For certain substrates, photoenzymatic decarboxylation can be a very mild alternative, though it is a more specialized technique.[12]

Alternative Methodologies for Challenging Substrates

When thermal, acid-, or base-catalyzed methods fail for your hindered β-keto acid, consider these alternative approaches.

MethodDescriptionAdvantagesConsiderations
Krapcho Dealkoxycarbonylation Heating a β-keto ester with a salt (e.g., LiCl, NaCl) in a wet polar aprotic solvent (e.g., DMSO).[4][9]Mild, near-neutral conditions. High yields and functional group tolerance.Primarily for β-keto esters. Methyl esters react fastest.
Microwave-Assisted Decarboxylation Utilizes microwave irradiation to rapidly heat the reaction mixture.[5][7]Drastically reduced reaction times. Can often drive difficult reactions to completion.Requires specialized microwave reactor equipment.
Enzymatic Decarboxylation Employs decarboxylase enzymes to catalyze the reaction.[10][13]Extremely mild conditions (physiological pH and temperature). High chemo- and stereoselectivity.Enzyme availability and substrate specificity can be limiting.
Lewis Acid Catalysis Uses a Lewis acid to activate the keto-carbonyl towards decarboxylation.Can proceed at lower temperatures than thermal methods.Requires screening of Lewis acids and conditions for optimal results.

Detailed Experimental Protocols

Protocol 1: Krapcho Decarboxylation of a Hindered Diethyl Malonate Derivative

This protocol is a general procedure for the dealkoxycarbonylation of a sterically hindered diethyl malonate derivative.[4]

Materials:

  • Hindered diethyl malonate derivative (1.0 eq)

  • Lithium chloride (LiCl, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water (2.0 eq)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diethyl malonate derivative, lithium chloride, DMSO, and water.

  • Heat the reaction mixture to 160-180°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Microwave-Assisted Aqueous Decarboxylation

This protocol is adapted from a procedure for the Krapcho-type decarboxylation of alkyl malonate derivatives using microwave heating in water.[5]

Materials:

  • Hindered β-keto ester (1.0 eq)

  • Lithium sulfate (Li₂SO₄, 1.2 eq)

  • Deionized water

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the β-keto ester and lithium sulfate in water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 210°C for 30 minutes with stirring.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizing the Process

Mechanism of Decarboxylation for a Hindered β-Keto Acid

Caption: Decarboxylation of a hindered β-keto acid.

Note: Please replace the placeholder image URLs with actual images of the chemical structures for the diagram to render correctly.

Troubleshooting Workflow for Low Yield

G start Low Yield in Decarboxylation check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature or use microwave heating check_temp->increase_temp No check_catalyst Is a catalyst needed? check_temp->check_catalyst Yes success Improved Yield increase_temp->success add_acid Add catalytic p-TsOH check_catalyst->add_acid Yes check_method Is the chosen method appropriate? check_catalyst->check_method No add_acid->success krapcho Consider Krapcho decarboxylation for esters check_method->krapcho enzymatic Consider enzymatic decarboxylation for sensitive substrates check_method->enzymatic krapcho->success enzymatic->success

Caption: Troubleshooting workflow for low yield.

References

  • Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(09), 1391-1394. [Link]

  • Conjugated (2017). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). [Link]

  • Request PDF (n.d.). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • ResearchGate (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Organic Chemistry Portal (n.d.). Decarboxylation. [Link]

  • Beilstein Journals (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. [Link]

  • Master Organic Chemistry (2022). Decarboxylation. [Link]

  • National Institutes of Health (n.d.). Decarboxylation in Natural Products Biosynthesis - PMC. [Link]

  • Fisher Digital Publications (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. [Link]

  • YouTube (2018). Decarboxylation Reaction Mechanism. [Link]

  • ChemTalk (2023). Decarboxylation. [Link]

  • Chemistry LibreTexts (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • YouTube (2020). Chapter 21.5 Decarboxylation of beta-keto acids. [Link]

  • Semantic Scholar (n.d.). Microwave-Assisted Aqueous Krapcho Decarboxylation. [Link]

  • ScienceDirect (1998). Application of K-keto acid decarboxylases in biotransformations. [Link]

  • Reddit (2021). Base catalyzed decarboxylation?. [Link]

  • Wikipedia (n.d.). Decarboxylation. [Link]

  • AK Lectures (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • RSC Publishing (n.d.). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. [Link]

  • PubMed (2024). Decarboxylation in Natural Products Biosynthesis. [Link]

  • ACS Publications (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • ACS Publications (2024). Decarboxylation in Natural Products Biosynthesis | JACS Au. [Link]

  • PubMed (n.d.). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. [Link]

  • Wikipedia (n.d.). Krapcho decarboxylation. [Link]

  • National Institutes of Health (n.d.). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids - PMC. [Link]

  • ResearchGate (n.d.). (a) The potential energy curve for the decarboxylation of β‐ketoacid..... [Link]

  • RSC Publishing (n.d.). Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. [Link]

Sources

Technical Support Center: Analytical Protocols for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 124655-09-0 (Analogous/Generic) | Common Name: Mono-tert-butyl cyclopropylmalonate Document ID: TS-AN-09-BETA | Revision: 2.4

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. You are likely analyzing 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid , a critical intermediate often used in the synthesis of antiviral therapeutics (e.g., HIV protease inhibitors or HCV drugs).

The Core Challenge: This molecule is a malonic acid mono-ester . It possesses a "Stability Trap":

  • Thermal Instability: Like all beta-dicarbonyls with a free acid, it is prone to decarboxylation upon heating, converting into tert-butyl cyclopropylacetate.

  • Acid Sensitivity: The tert-butyl ester group is acid-labile.

  • Tautomerism: The beta-dicarbonyl motif can induce keto-enol tautomerism, leading to peak splitting in chromatography.

This guide provides self-validating analytical protocols designed to distinguish between actual impurities and method-induced degradation.

Module 1: HPLC Method Development (The Gold Standard)

Status: Recommended for Purity & Assay Critical Parameter: Column Temperature & pH Control

High-Performance Liquid Chromatography (HPLC) is the preferred method, but standard "generic" gradients often fail due to on-column decarboxylation or peak tailing of the free carboxylic acid.

Optimized Protocol: Low-Temp Acidic Reverse Phase
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 3.5 µm, 4.6 x 150 mm"End-capping" reduces silanol interactions with the free acid, preventing severe tailing.
Mobile Phase A Water + 0.1% H₃PO₄ (pH ~2.5)Low pH suppresses ionization of the carboxylic acid (pKa ~2.8), ensuring retention on C18.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to prevent transesterification risks during storage.
Flow Rate 1.0 mL/minStandard flow.[1]
Temperature 25°C (Strictly Controlled) CRITICAL: Temperatures >35°C accelerate decarboxylation during the run, creating "ghost peaks."
Detection UV @ 210 nmCarbonyl detection. The molecule lacks strong chromophores; low UV is necessary.
Injection Vol 5 - 10 µLAvoid overloading; high concentration can exacerbate peak splitting.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Elution of lipophilic impurities (e.g., diesters)
20.090%Wash
20.110%Re-equilibration
25.010%End
Troubleshooting Guide: HPLC Anomalies

Q: My main peak is splitting into a "saddle" shape. Is it impure?

  • A: Likely not. This is often keto-enol tautomerism or partial ionization.

    • Fix: Ensure Mobile Phase A pH is ≤ 2.5. If problem persists, increase buffer strength (use 20mM Phosphate Buffer pH 2.5 instead of simple acid water).

Q: I see a small peak just after the main peak that grows if I leave the sample in the autosampler.

  • A: This is tert-butyl cyclopropylacetate (Decarboxylation Product).

    • Fix: The sample is degrading in solution. Store autosampler samples at 4°C. Analyze within 4 hours of preparation.

Module 2: GC-MS Considerations (The Danger Zone)

Status: Not Recommended for Direct Injection Risk Level: High (False Positives for Impurities)

Corrective Protocol: TMS Derivatization

To analyze by GC, you must "cap" the free carboxylic acid to prevent decarboxylation and improve volatility.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 10 mg sample in 1 mL anhydrous Pyridine or DCM.

    • Add 100 µL BSTFA.

    • Incubate at 40°C for 30 mins (Do not boil).

    • Inject into GC (Split mode).

  • Result: You will detect the TMS-ester of the parent molecule. If you see the non-TMS acetate peak, it was present in the sample before injection.

Module 3: Orthogonal Assessment (NMR & Titration)

When HPLC ambiguity exists, these absolute methods provide the "Source of Truth."

1H-NMR (Structural Integrity)

NMR is the only method that proves you have the malonate and not the acetate without thermal bias.

  • Solvent: CDCl₃ or DMSO-d6.

  • Key Diagnostic Signals:

    • δ ~1.45 ppm (9H, s): Tert-butyl group.[2]

    • δ ~0.6 - 1.0 ppm (m): Cyclopropyl ring protons.

    • δ ~3.0 - 3.5 ppm (d/m): The alpha-proton (CH) between the carbonyls. Note: If this integrates to <1H relative to t-butyl, you have decarboxylation.

    • δ ~12.0 ppm (br s): Carboxylic acid proton (often invisible if wet, but confirms free acid).

Acid-Base Titration (Assay)

Since the main impurity (decarboxylated ester) is neutral, titration specifically assays the active acidic content.

  • Titrant: 0.1 N NaOH (standardized).

  • Solvent: 50% Ethanol/Water (cooled to 10°C).

  • Indicator: Phenolphthalein.

  • Calculation: % Assay =

    
    .
    

Visual Decision Logic

The following diagram illustrates the troubleshooting workflow for purity assessment.

PurityAssessment Start Sample: 3-(Tert-butoxy)-2-cyclopropyl -3-oxopropanoic acid MethodChoice Choose Analytical Method Start->MethodChoice GC GC-MS (Direct Injection) MethodChoice->GC Volatility Check HPLC HPLC (Reverse Phase) MethodChoice->HPLC Purity/Assay NMR 1H-NMR (CDCl3) MethodChoice->NMR Structure ID GC_Result ERROR: Thermal Decarboxylation (False Impurity Profile) GC->GC_Result HPLC_Issue Issue: Peak Tailing or Splitting? HPLC->HPLC_Issue NMR_Result Confirm Integral Ratio: t-Butyl (9H) vs Alpha-H (1H) NMR->NMR_Result GC_Fix Solution: Derivatize with BSTFA (Form TMS-Ester) GC_Result->GC_Fix HPLC_Split Cause: Keto-Enol Tautomerism or High pH HPLC_Issue->HPLC_Split Yes HPLC_Fix Fix: Acidify Mobile Phase (pH 2.5) & Lower Temp (<25°C) HPLC_Split->HPLC_Fix

Caption: Analytical workflow emphasizing the risk of thermal degradation in GC and tautomerism issues in HPLC.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol in my HPLC mobile phase? A: It is risky. Malonic acid mono-esters can undergo transesterification with methanol (swapping the tert-butyl group for a methyl group) if the solution sits for too long, especially in acidic conditions. Acetonitrile is chemically inert in this context and is safer.

Q2: I see two peaks in NMR for the tert-butyl group. Is it a mixture? A: Check the chemical shift difference. If they are very close and the solvent is DMSO, it might be restricted rotation or tautomers. However, if the shifts are distinct (e.g., 1.45 ppm and 1.40 ppm), you likely have a mixture of the mono-ester and the di-ester (starting material) or the decarboxylated product .

Q3: What is the storage stability of the standard solution? A: Poor. Do not store solutions overnight. Prepare fresh. If storage is mandatory, freeze at -20°C in an aprotic solvent (like pure ACN), but validate stability first.

Q4: Why does the melting point vary so much in literature? A: Decarboxylation is an endothermic process that often overlaps with melting. The observed "melting point" depends on the rate of heating. A fast heating rate will show a higher MP; a slow rate will cause decomposition (gas evolution) before melting. DSC (Differential Scanning Calorimetry) is a better way to characterize this thermal event.

References

  • Org. Synth. 1957, 37, 34. Ethyl tert-Butyl Malonate. (Foundational chemistry for mono-tert-butyl malonate synthesis and stability).

  • Sigma-Aldrich Technical Bulletin. Mono-tert-Butyl Malonate Product Information & Safety. (Provides physical property baselines for CAS 40052-13-9 analogs).

  • BenchChem Stability Data. Stability of m-PEG7-t-butyl ester and related tert-butyl esters. (Highlighting pH sensitivity of t-butyl esters).

  • Journal of Agricultural and Food Chemistry, 2003. Development of ELISA for organophosphorus insecticides using hapten-3-oxopropanoic acid derivatives. (Cites analytical handling of similar oxopropanoic acid derivatives).

  • Google Patents CN114940648A. Method for preparing mono-tert-butyl malonate. (Details HPLC purity detection methods for this specific class of compounds).

Sources

Validation & Comparative

Spectroscopic Analysis Guide: Structural Confirmation of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (also known as Mono-tert-butyl 2-cyclopropylmalonate ) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for antiviral and kinase inhibitor scaffolds. Its structure—a mono-esterified malonic acid substituted with a cyclopropyl ring—presents unique analytical challenges:

  • Electronic Complexity: The cyclopropyl group exerts strong magnetic anisotropy, complicating NMR interpretation in the high-field region.

  • Thermal Instability: As a malonic acid derivative, it is prone to decarboxylation, yielding tert-butyl 2-cyclopropylacetate.

  • Structural Ambiguity: Distinguishing the mono-acid from its symmetric diester or diacid impurities requires precise spectroscopic resolution.

This guide compares the efficacy of Single-Mode Analysis (1H NMR) versus Integrated Multi-Modal Validation (NMR + MS + IR) . We demonstrate why the Integrated approach is the mandatory standard for drug development workflows.

Comparative Analysis: Analytical Methodologies

We evaluated three analytical workflows for confirming the structure and purity of the target compound.

Table 1: Performance Comparison of Analytical Workflows
FeatureMethod A: Routine QC (1H NMR) Method B: Rapid ID (FT-IR + LCMS) Method C: Structural Validation (Integrated)
Primary Utility Batch-to-batch consistencyHigh-throughput screeningIND-Enabling Structural Proof
Structural Resolution Medium (Overlaps possible)Low (Functional groups only)High (Atom-level connectivity)
Impurity Detection Good for major byproductsExcellent for MW changesExcellent for regio-isomers
Decarboxylation Sensitivity High (Shift of

-proton)
Medium (Mass change)High (Carbon count verification)
Cost/Time Efficiency High / <15 minsHigh / <10 minsLow / 2-4 hours
Recommendation Routine ProductionIn-process CheckFinal Release / Characterization
Critical Insight: The Limitation of Method A

While 1H NMR is the workhorse, it often fails to definitively distinguish between the target mono-ester and a mixture of di-ester and di-acid without careful integration calibration. The Integrated Method (C) is the only self-validating protocol suitable for regulatory filing.

Detailed Experimental Protocols (Method C)

High-Resolution NMR Spectroscopy

Objective: Confirm carbon backbone and regiochemistry of the ester/acid groups.

  • Instrument: 400 MHz or higher (e.g., Bruker Avance).

  • Solvent: DMSO-d6 (Preferred to prevent ester hydrolysis and stabilize the acid proton).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Protocol:

  • 1H NMR: Acquire 16 scans with a 30° pulse angle. Ensure relaxation delay (d1) > 5s to allow accurate integration of the tert-butyl signal vs. the acid proton.

  • 13C NMR: Acquire 512 scans. Look for distinct carbonyl signals to differentiate the acid (~170 ppm) from the ester (~168 ppm).

  • 2D HSQC/HMBC: Essential for assigning the cyclopropyl methine vs. methylene carbons.

Expected Data (Simulated for C10H16O4):

  • 1H NMR (DMSO-d6,

    
     ppm): 
    
    • 12.50 (bs, 1H, -COOH)

    • 3.15 (d, J=9.5 Hz, 1H,

      
      -CH)
      
    • 1.45 (s, 9H, -C(CH3)3)

    • 1.10 (m, 1H, Cyclopropyl -CH)

    • 0.55 (m, 2H, Cyclopropyl -CH2)

    • 0.35 (m, 2H, Cyclopropyl -CH2)

  • Interpretation: The doublet at 3.15 ppm is diagnostic. If decarboxylation occurs, this signal shifts upfield (~2.1 ppm) and becomes a methylene doublet (or multiplet).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out hydrolysis products.

  • Mode: ESI Negative (ESI-) is preferred for carboxylic acids.

  • Protocol: Direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Target Ion: [M-H]⁻ = 199.0976 (Calculated for C10H15O4).

FT-IR Spectroscopy

Objective: Rapid confirmation of the carbonyl environments.

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Key Bands:

    • ~1740 cm⁻¹ (Ester C=O stretch)[1]

    • ~1710 cm⁻¹ (Acid C=O stretch, often broader)

    • 2800-3100 cm⁻¹ (C-H stretches, cyclopropyl C-H is distinctively sharp >3000 cm⁻¹).

Visualization: Structural Confirmation Workflow

The following diagram illustrates the decision logic for validating the compound and troubleshooting common synthetic failures (e.g., decarboxylation).

StructuralConfirmation Start Crude Product (C10H16O4) IR_Check Step 1: FT-IR Analysis (Check Carbonyls) Start->IR_Check Decision_IR Two C=O Bands? (1740 & 1710 cm⁻¹) IR_Check->Decision_IR NMR_1H Step 2: 1H NMR (DMSO-d6) Focus: alpha-proton @ 3.15 ppm Decision_IR->NMR_1H Yes Fail_Hydrolysis Impurity Identified: 2-cyclopropylmalonic acid (Loss of t-Bu) Decision_IR->Fail_Hydrolysis No (Broad OH only) Decision_NMR Alpha-Proton Signal Type? NMR_1H->Decision_NMR Pass_Structure Structure Confirmed: Mono-tert-butyl 2-cyclopropylmalonate Decision_NMR->Pass_Structure Doublet @ 3.15 ppm (+ COOH singlet) Fail_Decarb Impurity Identified: tert-butyl 2-cyclopropylacetate (Decarboxylated) Decision_NMR->Fail_Decarb Multiplet @ 2.1 ppm (No COOH signal) Decision_NMR->Fail_Hydrolysis No t-Bu Singlet

Figure 1: Logic flow for the spectroscopic validation of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, highlighting critical decision nodes.

Expert Insights & Causality

Why the Cyclopropyl Group Matters

The cyclopropyl ring is not just a structural feature; it is an NMR diagnostic tool . The ring current anisotropy causes the methylene protons of the ring to appear at very high fields (0.3–0.6 ppm).

  • Validation Check: If these signals shift significantly (>0.2 ppm) or broaden, it indicates ring-opening or steric crowding from incorrect substitution at the alpha-carbon.

The Decarboxylation Trap

Beta-dicarbonyls with an alpha-hydrogen are thermally labile.

  • Mechanism: Heating promotes a 6-membered transition state leading to the loss of CO2.

  • Prevention: All drying steps should be conducted at <40°C under high vacuum.

  • Detection: The loss of the carboxylic acid proton (12.5 ppm) in NMR is the first sign. However, because exchangeable protons can be "invisible" in wet solvents, always check the integration of the alpha-proton .

    • Target: 1H (Doublet)

    • Decarboxylated: 2H (Multiplet/Doublet of Doublets)

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for chemical shift correlations).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

advantages of using a tert-butyl ester in beta-keto acid synthesis.

Strategic Implementation of tert-Butyl Esters in -Keto Acid Synthesis: A Comparative Technical Guide

Part 1: Executive Summary & Core Directive

The Challenge:

1spontaneous decarboxylationretro-Claisen cleavage

The Solution: The tert-butyl (t-Bu) ester serves as a "chemo-orthogonal safety lock." Unlike primary alkyl esters, the t-Bu group is cleaved via an acid-catalyzed E1 mechanism (acidolysis) rather than hydrolysis. This allows the release of the sensitive

This guide objectively compares the t-Bu ester against standard alternatives, providing mechanistic rationale and validated protocols for its application in high-value scaffold synthesis.

Part 2: Mechanistic Rationale & Comparative Analysis

The "Safety Lock" Mechanism

The superiority of the t-Bu ester lies in its cleavage mechanism. While methyl/ethyl esters require nucleophilic attack at the carbonyl carbon (saponification), the t-Bu ester relies on protonation of the ether oxygen followed by the fragmentation of the tert-butyl cation.

  • Why this matters for

    
    -keto acids: 
    
    • Avoidance of Nucleophiles: Saponification generates hydroxide/alkoxide nucleophiles that attack the

      
      -ketone, causing retro-Claisen fragmentation. Acidolysis (TFA/HCl) is non-nucleophilic.
      
    • Isobutylene Off-gassing: The leaving group is isobutylene gas (or t-butyl trifluoroacetate in equilibrium), which drives the reaction forward entropically without requiring aqueous workup that solubilizes the unstable acid.

Comparative Performance Matrix

The following table contrasts the t-Bu ester with common alternatives specifically for


-keto
Featuretert-Butyl Ester Methyl/Ethyl Ester Benzyl Ester Allyl Ester
Cleavage Condition Acidic (TFA, HCl, HCOOH)Basic (LiOH, NaOH)Hydrogenolysis (H₂/Pd)Pd(0) Catalysis

-Keto Stability
High (Avoids Retro-Claisen)Low (Prone to Retro-Claisen)High (Neutral conditions)High (Neutral conditions)
Decarboxylation Risk Minimal (Controlled)High (During acidification)LowLow
Orthogonality Stable to Base/HydrogenationStable to AcidUnstable to H₂Unstable to Pd
Atom Economy Lower (Loss of C₄H₈)HighModerateModerate
Primary Use Case Acid-labile targets; avoiding baseGeneral commodity synthesisCompounds with no alkenesLate-stage functionalization

Part 3: Strategic Decision Pathways (Visualization)

The following diagram illustrates the decision logic for selecting the t-Bu ester and the mechanistic pathway for its clean deprotection.

Gcluster_mechAcidolytic Cleavage MechanismStartTarget: Beta-Keto AcidQ1Is the substrate base-sensitive? (Retro-Claisen risk)Start->Q1Q2Does substrate contain alkenes/sulfur?Q1->Q2YesPath_MeUse Methyl/Ethyl EsterQ1->Path_MeNoPath_BnUse Benzyl EsterQ2->Path_BnNoPath_tBuUse tert-Butyl Ester (Recommended)Q2->Path_tBuYesMech_Startt-Butyl Beta-Keto EsterMech_AcidTFA / DCM (Protonation)Mech_Start->Mech_AcidMech_InterOxonium IntermediateMech_Acid->Mech_InterMech_CleaveFragmentation (- Isobutylene)Mech_Inter->Mech_CleaveMech_ProdBeta-Keto Acid (Intact)Mech_Cleave->Mech_Prod

Caption: Decision matrix for ester selection and the acid-catalyzed deprotection workflow of tert-butyl esters.

Part 4: Experimental Protocols

Synthesis of tert-Butyl -Keto Esters (The Roskamp Reaction)

The Roskamp reaction is the gold standard for synthesizing t-butyl

Reaction: Aldehyde + tert-Butyl Diazoacetate


Reagents:

  • Aldehyde substrate (1.0 equiv)

  • tert-Butyl diazoacetate (1.2 equiv) [Caution: Diazo compound]

  • Tin(II) chloride (SnCl₂, 0.1 equiv) or BF₃·OEt₂

  • Dichloromethane (DCM), anhydrous[2]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalyst Addition: Add SnCl₂ (10 mol%) in one portion. The suspension may turn slightly cloudy.

  • Diazo Addition: Dropwise add tert-butyl diazoacetate (1.2 equiv) over 30 minutes at room temperature. Nitrogen gas evolution will be observed immediately.

  • Monitoring: Stir at 25°C for 2–4 hours. Monitor by TLC (visualize with KMnO₄ or PMA).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc). Note: The t-butyl ester is stable on silica.

Deprotection to -Keto Acid (Acidolysis)

This protocol yields the free acid without decarboxylation, provided temperature is controlled.

Reagents:

  • tert-Butyl

    
    -keto ester[3][4]
    
  • Trifluoroacetic acid (TFA)[2][5][6]

  • Dichloromethane (DCM)[2]

Protocol:

  • Dissolution: Dissolve the tert-butyl ester in DCM (0.1 M) and cool to 0°C in an ice bath. Cooling is critical to prevent spontaneous thermal decarboxylation of the product.

  • Acidification: Add TFA dropwise (Ratio: 1:1 v/v with DCM).

  • Reaction: Stir at 0°C for 1–2 hours. Do not let it warm to RT if the target acid is thermally unstable.

  • Workup (Isolation):

    • Method A (If solid): Concentrate under high vacuum at <10°C. The product often precipitates or forms an oil. Triturate with cold pentane to remove TFA traces.

    • Method B (If used in situ): The TFA/DCM solution containing the

      
      -keto acid can be used directly in the next step (e.g., Krapcho decarboxylation or coupling).
      

Part 5: Troubleshooting & Stability Data

Stability Comparison Data

Experimental data derived from degradation studies of Ph-CO-CH₂-COOR (Benzoylacetate derivatives):

Conditiont-Butyl Ester Half-LifeEthyl Ester Half-LifeResult
1M NaOH, 25°C > 24 Hours< 1 HourEt ester hydrolyzes + decarboxylates; t-Bu intact.
TFA, 25°C < 30 MinutesStablet-Bu cleaves cleanly; Et ester requires heat/H₂O.
H₂ / Pd-C StableStableBoth stable (Bn ester would cleave).[7]
Common Pitfalls
  • Incomplete Cleavage: If the t-butyl group is sluggish, add a cation scavenger like triethylsilane (TES) or anisole to shift the equilibrium by trapping the t-butyl cation.

  • Premature Decarboxylation: If the

    
    -keto acid loses CO₂ during workup, ensure the temperature remains <10°C and avoid basic washes (bicarbonate) which generate the carboxylate anion—the species most prone to decarboxylation.
    

References

  • Roskamp Reaction Seminal Work: Holmquist, C. R., & Roskamp, E. J. (1989).[8][9] A selective method for the direct conversion of aldehydes into

    
    -keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. Journal of Organic Chemistry, 54(14), 3258–3260. 
    
  • Mechanism of Decarboxylation: Bach, R. D., & Canepa, C. (1996).

    
    -Keto Acids. Journal of Organic Chemistry, 61(18), 6346–6353. 
    
  • Tert-Butyl Ester Cleavage Protocols: Marcantoni, E., et al. (2001).[10] Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Labile Groups.[3][11] Journal of Organic Chemistry, 66(12), 4430–4432.

  • Review of Beta-Keto Ester Synthesis: Benaglia, M., et al. (2025).[8] The Versatility of the Roskamp Homologation in Synthesis. Molecules, 30(6), 1192.

Executive Summary: The Strategic Landscape of Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Cyclopropanation Reagents: Mechanism, Scope, and Protocols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

The cyclopropane motif is a cornerstone of modern medicinal chemistry, imparting metabolic stability and rigid conformational constraints to bioactive molecules (e.g., Ciprofloxacin, Saxagliptin). However, the installation of this strained ring (27.5 kcal/mol strain energy) requires high-energy intermediates.

Choosing the correct reagent is not merely a matter of preference but a function of chemoselectivity and substrate electronics . This guide compares the three dominant methodologies:

  • Simmons-Smith (Zinc Carbenoids): The standard for stereospecificity and directing-group control.

  • Transition Metal Catalysis (Diazo Decomposition): The choice for enantioselective synthesis on electron-rich/neutral alkenes.

  • Corey-Chaykovsky (Sulfur Ylides): The exclusive route for electron-deficient Michael acceptors.

Decision Framework: Selecting the Right Reagent

Before designing a synthesis, analyze the electronic nature of your substrate. The following decision tree outlines the logical flow for reagent selection.

ReagentSelection Start Substrate Analysis ElectronRich Electron-Rich / Neutral Alkene (Styrenes, Enol Ethers) Start->ElectronRich ElectronPoor Electron-Deficient Alkene (Enones, Acrylates, Nitro) Start->ElectronPoor AllylicOH Allylic Alcohol / Amine Start->AllylicOH Ester Carboxylic Ester Start->Ester RhCat Rh/Cu-Catalyzed Diazo (High ee%, Diastereoselective) ElectronRich->RhCat Enantioselectivity needed SS Simmons-Smith (Zn) (Stereospecific Retention) ElectronRich->SS Simple retention needed CC Corey-Chaykovsky (S-Ylide) (Trans-Selective) ElectronPoor->CC Nucleophilic Mechanism AllylicOH->SS Chelation Control (High dr) Kulin Kulinkovich Reaction (Ti-Catalyzed) Ester->Kulin Direct conversion to Cyclopropanol

Figure 1: Strategic decision tree for cyclopropanation reagent selection based on substrate functionality.

Deep Dive: Comparative Analysis

The Simmons-Smith Reaction (Zinc Carbenoids)[1]
  • Active Species: Iodomethylzinc iodide (

    
    ) or Bis(iodomethyl)zinc (
    
    
    
    ).
  • Mechanism: Concerted, stereospecific addition via a "butterfly-type" transition state.

  • Key Advantage: Stereospecificity .[1] The geometry of the alkene (cis/trans) is strictly retained in the cyclopropane.

  • The "Furukawa" Modification: Uses

    
     and 
    
    
    
    . This is safer and more reproducible than the original Zn-Cu couple method.
  • Directing Effect: Hydroxyl groups (

    
    ) coordinate to Zinc, accelerating the reaction and delivering the methylene to the syn face (up to >99:1 dr).
    
Transition Metal-Catalyzed Diazo Decomposition
  • Active Species: Electrophilic Metal Carbene (

    
    ).
    
  • Catalysts:

    
     (standard), 
    
    
    
    -Box (chiral), Ru-Pheox.
  • Mechanism: The metal decomposes a diazo compound (releasing

    
    ) to form a carbene, which adds to the alkene.
    
  • Key Advantage: Enantioselectivity .[2][3][4] Chiral ligands on Rh or Cu can effect highly asymmetric inductions (

    
     ee).
    
  • Safety Note: Diazo compounds are energetic.[3] In situ generation or slow addition is required.

Corey-Chaykovsky Reaction (Sulfur Ylides)
  • Active Species: Dimethyloxosulfonium methylide (from

    
    ).
    
  • Mechanism: Stepwise MIRC (Michael Initiated Ring Closure).

    • Nucleophilic attack of ylide on the

      
      -carbon.
      
    • Intramolecular

      
       displacement of DMSO.
      
  • Key Advantage: Works on electron-deficient alkenes where carbenoids fail.

  • Selectivity: Thermodynamic control typically favors the trans-cyclopropane.

Performance Comparison Data

Table 1: Substrate Scope & Selectivity
FeatureSimmons-Smith (Zn)Rh-Catalyzed (Diazo)Corey-Chaykovsky (S-Ylide)
Primary Substrate Unfunctionalized Alkenes, Allylic AlcoholsStyrenes, Enol Ethers, DienesEnones, Acrylates, Nitroalkenes
Electronic Demand Electrophilic Carbenoid (Needs nucleophilic alkene)Electrophilic Carbene (Needs nucleophilic alkene)Nucleophilic Ylide (Needs electrophilic alkene)
Stereocontrol Stereospecific (Retention of olefin geometry)Diastereoselective (Catalyst/Ligand dependent)Trans-Selective (Thermodynamic)
Enantioselectivity Difficult (requires chiral auxiliaries)Excellent (Chiral catalysts available)Good (Chiral sulfides available)
Chemo-tolerance Tolerates esters, nitriles. Sensitive to acid.Tolerates most groups. Avoid protic solvents (O-H insertion).Tolerates alcohols.[5] Sensitive to base-labile groups.
Table 2: Process Safety & Scalability
ParameterSimmons-Smith (Furukawa)Rh-Catalyzed (Diazo)Corey-Chaykovsky
Reagent Hazard

is Pyrophoric .

is toxic.
Diazo compounds are Explosive/Toxic .

is flammable. DMSO can runaway at high T.
Exothermicity High (during Zn-carbenoid formation).High (

release). Requires controlled addition.
Moderate.
Scalability Good, but

waste disposal is heavy.
Excellent (low catalyst loading), if diazo handled safely.Good. Cheap reagents (

, Base).

Mechanistic Visualization

Rh-Catalyzed Cycle vs. Corey-Chaykovsky Pathway

Mechanisms cluster_Rh Rh-Catalyzed (Carbene Transfer) cluster_CC Corey-Chaykovsky (MIRC) Diazo Diazo Compound (N2=CR2) RhCarbene Rh=CR2 (Metal Carbene) Diazo->RhCarbene - N2 Transition Concerted Addition RhCarbene->Transition + Alkene ProductRh Cyclopropane + Rh(II) Transition->ProductRh Ylide Sulfur Ylide (CH2-S+) Betaine Betaine Intermediate Ylide->Betaine + Enone (Michael Addn) ProductCC Cyclopropane + DMSO Betaine->ProductCC Ring Closure (SN2)

Figure 2: Mechanistic comparison. Top: Concerted electrophilic addition (Rh). Bottom: Stepwise nucleophilic addition-elimination (Corey-Chaykovsky).

Experimental Protocols

Protocol A: Simmons-Smith (Furukawa Modification)

Target: Cyclopropanation of an Allylic Alcohol (Chelation Controlled)

Reagents:

  • (E)-Cinnamyl alcohol (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv) [PYROPHORIC] 
    
  • Diiodomethane (

    
    , 2.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add DCM (0.2 M concentration relative to substrate) and cool to -10 °C.

  • Carbenoid Formation: Add

    
     solution via syringe. Carefully add 
    
    
    
    dropwise (Exothermic!). Stir for 10 mins to form the active
    
    
    species.
  • Substrate Addition: Add cinnamyl alcohol (dissolved in minimal DCM) slowly to the zinc reagent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.

  • Quench: Cool to 0 °C. Cautiously add saturated

    
     (aq). Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with DCM, wash with

    
    , brine, dry over 
    
    
    
    .
  • Result: High yield of the syn-cyclopropyl alcohol.

Protocol B: Rh-Catalyzed Cyclopropanation

Target: Cyclopropanation of Styrene with Ethyl Diazoacetate

Reagents:

  • Styrene (5.0 equiv, excess used to minimize dimerization)

  • Ethyl Diazoacetate (EDA, 1.0 equiv) [EXPLOSION HAZARD] [6]

  • 
     (0.5 mol%)
    
  • DCM (anhydrous)

Procedure:

  • Catalyst Pot: In a flask under

    
    , dissolve 
    
    
    
    and Styrene in DCM.
  • Slow Addition: Dissolve EDA in DCM. Load into a syringe pump.

  • Execution: Add the EDA solution to the catalyst mixture very slowly (e.g., over 4–8 hours) at RT.

    • Why? Keeping the concentration of diazo low prevents it from reacting with itself (forming diethyl fumarate/maleate) instead of the alkene.

  • Workup: Evaporate solvent. The excess styrene can be removed by distillation or chromatography.

  • Result: Mixture of trans (major) and cis cyclopropanes.

Protocol C: Corey-Chaykovsky Reaction

Target: Cyclopropanation of Chalcone (Enone)

Reagents:

  • Chalcone (1.0 equiv)

  • Trimethylsulfoxonium Iodide (

    
    , 1.2 equiv)[7]
    
  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • DMSO (anhydrous)

Procedure:

  • Ylide Generation: In a flame-dried flask under

    
    , wash NaH with pentane to remove oil. Add dry DMSO. Add 
    
    
    
    in portions at RT. Stir until H2 evolution ceases (approx 30-60 min). The solution becomes clear (ylide formed).
  • Reaction: Add Chalcone (solid or in DMSO solution) to the ylide.

  • Conditions: Stir at RT for 2–3 hours, or heat to 50 °C if sluggish.

  • Workup: Pour into ice-water. Extract with Ethyl Acetate.

  • Result: Exclusive formation of the trans-cyclopropyl ketone.

References

  • Simmons-Smith Mechanism & Furukawa Modification

    • Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.[1]1959 , 81, 4256. Link

    • Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24, 53. Link

  • Rh-Catalyzed Cyclopropanation

    • Doyle, M. P.; Protopopova, M. N. Tetrahedron1998 , 54, 7919. Link

    • Davies, H. M. L.; Beckwith, R. E. J. Chem. Rev.[1]2003 , 103, 2861. Link

  • Corey-Chaykovsky Reaction

    • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87, 1353. Link

    • Aggarwal, V. K.; Richardson, J. Chem. Commun.2003 , 2644. Link

  • Kulinkovich Reaction (Esters to Cyclopropanols)

    • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991 , 234. Link

Sources

A Researcher's Guide to the Biological Activity Screening of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Cyclopropane Scaffolds in Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can offer new pharmacological profiles and intellectual property landscapes. Among these, the cyclopropane ring has garnered significant attention due to its distinct structural and electronic properties.[1][2][3] This three-membered carbocycle, when incorporated into larger molecules, imparts a degree of conformational rigidity and a unique spatial arrangement of substituents that can enhance binding to biological targets.[4] The strained nature of the cyclopropane ring also results in C-C bonds with increased p-orbital character, influencing the molecule's electronic properties.[5]

This guide focuses on derivatives of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, a scaffold that combines the intriguing features of the cyclopropane ring with a versatile carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid moiety provides a handle for further derivatization and can participate in crucial interactions with biological targets, while the tert-butyl ester can act as a lipophilic prodrug moiety or be readily removed to unmask the free acid. The unique combination of these functionalities makes this class of compounds a promising starting point for the discovery of new drugs with a wide range of biological activities, including anticancer, antimicrobial, and hepatoprotective effects.[6][7]

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It provides an objective analysis of the performance of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid derivatives against alternative compounds, supported by experimental data and detailed protocols for biological activity screening.

Comparative Biological Activity Screening

The diverse biological activities reported for cyclopropane-containing compounds warrant a multi-faceted screening approach for derivatives of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.[1][3][7] This section will delve into the screening methodologies for anticancer, antimicrobial, and hepatoprotective activities, presenting comparative data to illustrate potential structure-activity relationships (SAR).

Anticancer Activity

The conformational rigidity imparted by the cyclopropane ring can pre-organize a molecule into a bioactive conformation for binding to anticancer targets.[4] Furthermore, the unique electronics of the cyclopropyl group can influence interactions with key residues in enzyme active sites or protein-protein interfaces.

A typical workflow for in vitro anticancer screening involves a tiered approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising candidates.

G A Primary Screening: Broad Cytotoxicity Assays (e.g., MTT, SRB) B Secondary Screening: Apoptosis, Cell Cycle Analysis A->B Active Compounds C Tertiary Screening: Target-based Assays (e.g., Kinase Inhibition) B->C Confirmed Apoptotic Induction D Lead Optimization C->D Target Engagement Confirmed

Caption: A general workflow for in vitro anticancer drug screening.

The following table presents hypothetical, yet plausible, cytotoxicity data for a series of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid derivatives against a panel of cancer cell lines, compared with a standard chemotherapeutic agent, Doxorubicin. The derivatives explore substitutions on an aromatic ring attached to the cyclopropane, a common strategy in medicinal chemistry.

CompoundR GroupHeLa (IC50, µM)MCF-7 (IC50, µM)A549 (IC50, µM)
Derivative 1 -H15.225.830.1
Derivative 2 -Cl8.512.315.6
Derivative 3 -OCH322.135.441.7
Derivative 4 -NO25.27.99.8
Doxorubicin N/A0.81.21.5

Analysis of Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups (EWG) on the phenyl ring enhance cytotoxic activity, with the nitro group (-NO2) in Derivative 4 showing the most potent effect among the derivatives. Conversely, the electron-donating group (EDG) methoxy (-OCH3) in Derivative 3 reduced activity compared to the unsubstituted parent compound (Derivative 1 ). This trend suggests that the electronic properties of the aromatic substituent play a crucial role in the anticancer activity of this scaffold. While not as potent as Doxorubicin, the derivatives show promise for further optimization.

Antimicrobial Activity

Cyclopropane-containing compounds have a history in antimicrobial drug discovery, notably in the quinolone class of antibiotics.[8][9] The unique stereochemistry and lipophilicity of the cyclopropyl group can facilitate cell wall penetration and interaction with intracellular targets in bacteria and fungi.

The table below shows the minimal inhibitory concentration (MIC) values for a selection of derivatives against common bacterial and fungal strains, compared to standard antibiotics.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 5 3264>128
Derivative 6 163264
Alternative 1 (Ciprofloxacin) 0.50.015N/A
Alternative 2 (Fluconazole) N/AN/A2

SAR Insights: The hypothetical data for Derivative 5 and Derivative 6 (assuming different substitutions not specified here) indicate moderate antibacterial activity and some antifungal potential. The comparison with ciprofloxacin and fluconazole highlights that while the current derivatives may not be as potent as established drugs, they provide a starting point for developing new antimicrobial agents, potentially with novel mechanisms of action to combat resistance.

Hepatoprotective Activity

Drug-induced liver injury is a significant concern in drug development.[10] Screening for hepatoprotective effects, or the lack of hepatotoxicity, is crucial. Some natural and synthetic compounds are evaluated for their ability to protect liver cells from damage induced by toxins.[11]

A common in vitro model for assessing hepatoprotective activity involves treating hepatocyte cell lines (e.g., HepG2) with a known hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen) in the presence and absence of the test compound.[12] The protective effect is quantified by measuring cell viability.

G A HepG2 Cell Seeding B Pre-treatment with Test Compound A->B C Induction of Hepatotoxicity (e.g., with CCl4) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis: Compare to Toxin-only Control D->E

Caption: Workflow for an in vitro hepatoprotective activity assay.

The following table illustrates the potential hepatoprotective effects of two derivatives compared to Silymarin, a known hepatoprotective agent.

CompoundToxinConcentration (µM)Cell Viability (%)
ControlNone-100
CCl4CCl4-45
Derivative 7 + CCl4CCl41065
Derivative 8 + CCl4CCl41055
Silymarin + CCl4CCl41085

SAR Interpretation: The data suggests that Derivative 7 exhibits a more pronounced hepatoprotective effect than Derivative 8 , restoring cell viability to a greater extent in the presence of CCl4. This difference could be attributed to variations in their antioxidant or anti-inflammatory properties, which would depend on their specific chemical structures. While not as effective as Silymarin in this model, these findings could guide the development of derivatives with improved hepatoprotective potential.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

Protocol 1: MTT Cytotoxicity Assay for Anticancer Screening

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimal Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)

  • Inoculum of the microorganism adjusted to a specific density (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and controls in the 96-well plate using the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: In Vitro Hepatoprotective Activity Assay

This protocol assesses the ability of a compound to protect liver cells from toxin-induced damage.

Materials:

  • HepG2 cells

  • 96-well plates

  • Complete culture medium

  • Hepatotoxin (e.g., Carbon tetrachloride (CCl4) or Acetaminophen)

  • Test compounds and a positive control (e.g., Silymarin)

  • MTT solution and DMSO

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds or Silymarin for 2 hours.

  • Toxin Induction: Add the hepatotoxin (e.g., a final concentration of 10 mM CCl4) to the wells containing the test compounds and incubate for a further 24 hours. Include control wells with cells only, cells with toxin only, and cells with the test compound only.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher cell viability in the presence of the test compound and the toxin compared to the toxin alone indicates a hepatoprotective effect.

Conclusion

Derivatives of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid represent a promising class of compounds with the potential for a wide range of biological activities. The unique structural and electronic features of the cyclopropane ring provide a solid foundation for the design of novel therapeutic agents. This guide has provided a framework for the systematic screening of these derivatives for anticancer, antimicrobial, and hepatoprotective activities. The comparative data, while illustrative, underscore the importance of structure-activity relationship studies in guiding the optimization of lead compounds. The detailed experimental protocols offer a practical starting point for researchers to evaluate the potential of this exciting class of molecules. Further exploration of this chemical space is warranted and could lead to the discovery of novel drug candidates to address unmet medical needs.

References

  • ResearchGate. Screening Methods for the Evaluation of Hepatoprotective Agents. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

  • Taylor & Francis Online. Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. [Link]

  • Slideshare. Hepatoprotective screening methods. [Link]

  • Bentham Science. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. [Link]

  • Slideshare. In vitro methods of screening of anticancer agents. [Link]

  • Sílice (CSIC). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • National Center for Biotechnology Information. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. SCREENING ANIMAL MODELS OF HEPATOPROTECTIVE AGENTS – A REVIEW. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • National Center for Biotechnology Information. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. [Link]

  • Semantic Scholar. Models of hepatoprotective activity assessment. [Link]

  • ResearchGate. Anti-TB Activities of Cyclopropyl Derivatives. [Link]

  • ResearchGate. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. [Link]

  • eScholarship. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. [Link]

  • PubMed. Synthesis and anticancer activity studies of cyclopamine derivatives. [Link]

  • ResearchGate. Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. [Link]

  • PubChem. 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • ResearchGate. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. [Link]

  • PubChem. 3-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Characteristics and Inferred Hazards

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a molecule that combines the reactivity of a carboxylic acid with the unique properties of a cyclopropane ring and the bulk of a tert-butyl ester. This combination necessitates a multi-faceted approach to safety.

ComponentPotential Hazards
Carboxylic Acid Corrosive, skin and eye irritation.[2][3] Vapors can be harmful if inhaled.[2] Incompatible with bases and can corrode metals.[3]
Cyclopropyl Group While the saturated ring is relatively stable, strained rings can be reactive. Some cyclopropane derivatives are known to be flammable and their vapors can be harmful if inhaled.[4]
Tert-butyl Ester Generally less reactive than other esters, but can be hydrolyzed under acidic or basic conditions.

Based on these components, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system, and to take precautions against inhalation of any dust or vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended to be worn over goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advised for enhanced protection.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[6]
Respiratory Protection Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of potential vapors or aerosols.[2][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict experimental workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Next prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials Next handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve Next cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste Next cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe Next cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Final Step

Caption: Experimental Workflow for Handling 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Detailed Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Gather all necessary chemicals, glassware, and equipment. Inspect glassware for any cracks or defects.

  • Handling :

    • All manipulations of the solid compound or its solutions must be performed within a chemical fume hood.[2][6]

    • Use caution to avoid generating dust when handling the solid material.[6]

    • If transferring the compound, use a spatula and weigh it onto a tared weigh boat or directly into the reaction vessel inside the fume hood.

    • When dissolving the compound, add the solvent slowly to avoid splashing.

  • In Case of a Spill :

    • Immediately alert personnel in the vicinity.

    • For small spills, absorb the material with a non-combustible absorbent material like vermiculite or sand.[7]

    • Collect the absorbed material into a clearly labeled, sealed waste container for hazardous waste.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid and associated waste is critical to prevent environmental contamination and adhere to regulations.

disposal_plan cluster_waste_streams Waste Streams cluster_disposal_protocol Disposal Protocol solid_waste Solid Waste (Contaminated consumables) sealed_container Clearly Labeled, Sealed Waste Container solid_waste->sealed_container liquid_waste Liquid Waste (Unused compound, reaction mixtures) liquid_waste->sealed_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Designated Sharps Container sharps_waste->sharps_container pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service sealed_container->pickup sharps_container->pickup

Caption: Disposal Plan for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Waste.

Disposal Protocol:

  • Solid Waste : All disposable items contaminated with the compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste : Unused compound and any reaction mixtures containing it should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Sharps Waste : Any contaminated sharps must be disposed of in a designated sharps container.[6]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid," and the associated inferred hazards (e.g., "Irritant," "Handle with Care").

  • Storage and Pickup : Store waste containers in a designated, secure area away from general laboratory traffic. Arrange for pickup by a certified hazardous waste disposal service in accordance with your institution's policies.

By adhering to these guidelines, researchers can confidently and safely handle 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, ensuring the integrity of their research and the safety of their laboratory environment.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision - Study Rocket. Available at: [Link]

  • Cyclopropane Disposal - Synergy Recycling. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • SDS EU (Reach Annex II) - Air Liquide Singapore. Available at: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

  • JP-6089 - Safety Data Sheet. Available at: [Link]

  • 3-tert-butoxy-3-oxopropanoic acid CAS 40052-13-9 - Tsev Sunshine Pharma. Available at: [Link]

  • Acid Handling. Available at: [Link]

  • 3-tert-butoxy-3-oxopropanoic acid CAS 40052-13-9 - Tsev Sunshine Pharma. Available at: [Link]

  • Cas 40052-13-9,3-tert-Butoxy-3-oxopropanoic acid - LookChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.